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  • Product: 1-(4-Hydroxyphenyl)-3-phenylurea
  • CAS: 2298-29-5

Core Science & Biosynthesis

Foundational

Technical Guide: 1-(4-Hydroxyphenyl)-3-phenylurea

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 2298-29-5). Molecular Scaffold for Cytokinin Activity and Enzyme Inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 2298-29-5).

Molecular Scaffold for Cytokinin Activity and Enzyme Inhibition

Part 1: Executive Summary

1-(4-Hydroxyphenyl)-3-phenylurea (also known as 4-hydroxycarbanilide) is a diarylurea derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Structurally, it consists of a urea linker bridging a phenyl ring and a 4-hydroxyphenyl ring.

This compound serves as a critical "privileged scaffold" in two distinct domains:

  • Agrochemicals: It functions as a cytokinin-active compound, mimicking adenine-based plant hormones to promote cell division.

  • Pharmaceuticals: The diarylurea motif is a validated pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) and various receptor tyrosine kinases (e.g., VEGFR, PDGFR), making this specific derivative a valuable intermediate or probe in structure-activity relationship (SAR) studies.

Part 2: Physicochemical Profile

The following data table consolidates the core physical properties required for analytical validation.

PropertyValueNotes
Molecular Weight 228.25 g/mol Monoisotopic Mass: 228.0899 Da
CAS Number 2298-29-5
Formula C₁₃H₁₂N₂O₂
Appearance White to off-white solidCrystalline powder
Solubility DMSO, Ethanol, MethanolPoorly soluble in water (<1 mg/mL)
LogP (Predicted) ~2.1 - 2.5Lipophilic, membrane permeable
H-Bond Donors 32 Urea NHs + 1 Phenolic OH
H-Bond Acceptors 2Urea Carbonyl + Phenolic Oxygen
Melting Point >200 °C (Decomposition)High MP due to intermolecular H-bonding network

Part 3: Synthesis & Fabrication Protocol

Core Directive: The Isocyanate "Click" Route

While urea derivatives can be synthesized via phosgene substitutes (e.g., triphosgene) or carbamates, the most atom-economic and self-validating method for research scale is the direct coupling of an isocyanate with an amine.

Reaction Scheme

The nucleophilic amine of 4-aminophenol attacks the electrophilic carbon of phenyl isocyanate . This reaction is rapid, usually requires no catalyst, and produces high-purity urea precipitate.

Synthesis A 4-Aminophenol (Nucleophile) C Intermediate Tetrahedral Complex A->C THF/DCM, 25°C B Phenyl Isocyanate (Electrophile) B->C D 1-(4-Hydroxyphenyl)-3-phenylurea (Precipitate) C->D Proton Transfer (Fast)

Figure 1: Synthesis pathway via nucleophilic addition. The high lattice energy of the urea product drives precipitation, simplifying purification.

Step-by-Step Protocol

Reagents:

  • 4-Aminophenol (1.0 eq)

  • Phenyl Isocyanate (1.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous

Procedure:

  • Dissolution: Dissolve 4-aminophenol (e.g., 1.09 g, 10 mmol) in dry THF (20 mL) under an inert atmosphere (N₂ or Ar). Note: 4-aminophenol is oxidation-sensitive; use fresh stock.

  • Addition: Dropwise add phenyl isocyanate (1.19 g, 10 mmol) diluted in 5 mL THF to the stirring amine solution at room temperature.

  • Reaction: Stir for 2–4 hours. A heavy white precipitate typically forms within minutes as the urea product is less soluble than the starting materials.

  • Work-up: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold DCM (3 x 10 mL) to remove unreacted isocyanate.

  • Drying: Dry under high vacuum at 50°C to remove trace solvent.

Validation Check: If the filtrate remains colored (pink/brown), the 4-aminophenol may have oxidized. Recrystallization from Ethanol/Water can restore purity.

Part 4: Analytical Characterization (Trustworthiness)

To validate the identity of the synthesized compound, use the following spectroscopic markers.

Mass Spectrometry (ESI-MS)

Ureas exhibit characteristic fragmentation patterns. The molecular ion is stable, but high collision energy triggers cleavage at the urea linkage.

  • Parent Ion: [M+H]⁺ = 229.25 m/z

  • Primary Fragment: Loss of Phenyl Isocyanate (Ph-N=C=O, 119 Da).

  • Resulting Ion: [H₂N-C₆H₄-OH + H]⁺ = 110.06 m/z (4-aminophenol cation).

MassSpec Parent Parent Ion [M+H]+ m/z 229.25 Trans Transition State (H-Transfer) Parent->Trans Collision Energy Frag1 Fragment Ion (4-Aminophenol) m/z 110.06 Trans->Frag1 Neutral Neutral Loss (Phenyl Isocyanate) 119 Da Trans->Neutral

Figure 2: ESI-MS Fragmentation Logic. The cleavage of the urea bond is the diagnostic signature.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Required due to solubility).

  • δ 9.15 ppm (s, 1H): Phenolic -OH (Exchangeable).

  • δ 8.50 - 8.70 ppm (s, 2H): Urea -NH- protons. Note: These may appear as two distinct singlets depending on H-bonding asymmetry.

  • δ 7.45 ppm (d, 2H): Phenyl ortho-protons.

  • δ 7.25 ppm (m, 4H): Overlapping aromatic signals (Phenyl meta + 4-OH-phenyl ortho).

  • δ 6.95 ppm (t, 1H): Phenyl para-proton.

  • δ 6.70 ppm (d, 2H): 4-OH-phenyl meta-protons (Shielded by -OH).

Part 5: Biological Applications

Cytokinin Activity (Plant Science)

Diphenylurea derivatives exhibit cytokinin activity, promoting shoot proliferation. The 4-hydroxyl group modifies the binding affinity to the cytokinin receptor (CRE1/AHK4 in Arabidopsis).

  • Mechanism: Allosteric modulation or direct binding to the adenine-binding pocket of the receptor histidine kinase.

  • Usage: Used in tissue culture media (typically 1–10 µM) to induce callus formation.

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore mimics the transition state of epoxide hydrolysis.

  • Mechanism: The two urea NH hydrogens form hydrogen bonds with the catalytic aspartate residue in the sEH active site, preventing the hydrolysis of endogenous anti-inflammatory epoxides (EETs).

  • Relevance: 1-(4-Hydroxyphenyl)-3-phenylurea serves as a scaffold for designing more potent inhibitors for treating hypertension and inflammation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2298-29-5, 1-(4-Hydroxyphenyl)-3-phenylurea. Retrieved from [Link]

  • Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B. Biological Sciences. [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology. [Link]

Exploratory

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-3-phenylurea: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 1-(4-Hydroxyphenyl)-3-phenylurea, a molecule of significant interest in medicinal chemistry and drug development. The document delves into its chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Hydroxyphenyl)-3-phenylurea, a molecule of significant interest in medicinal chemistry and drug development. The document delves into its chemical identity, synthesis protocols, and detailed analytical characterization. Furthermore, it explores the compound's potential therapeutic applications, focusing on its role as an anticancer agent and an enzyme inhibitor. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of this promising compound.

Introduction: The Significance of Arylureas in Drug Discovery

The urea functional group is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its ability to form multiple hydrogen bonds allows for strong and specific interactions with biological targets. Arylureas, in particular, have demonstrated a remarkable diversity of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide focuses on a specific arylurea, 1-(4-Hydroxyphenyl)-3-phenylurea, exploring its chemical properties and biological potential.

Chemical Identity and Properties

  • IUPAC Name: 1-(4-Hydroxyphenyl)-3-phenylurea

  • Synonyms: N-(4-hydroxyphenyl)-N'-phenylurea

  • CAS Number: 2298-29-5

  • Molecular Formula: C₁₃H₁₂N₂O₂

  • Molecular Weight: 228.25 g/mol

Table 1: Physicochemical Properties of 1-(4-Hydroxyphenyl)-3-phenylurea

PropertyValueSource
Molecular Weight228.25 g/mol Smolecule
Molecular FormulaC₁₃H₁₂N₂O₂Smolecule
XLogP32.3PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Synthesis of 1-(4-Hydroxyphenyl)-3-phenylurea

The synthesis of 1-(4-Hydroxyphenyl)-3-phenylurea is typically achieved through the reaction of 4-aminophenol with phenyl isocyanate. This reaction is a classic example of a nucleophilic addition to an isocyanate.

Reaction Principle

The lone pair of electrons on the nitrogen atom of the amino group in 4-aminophenol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in phenyl isocyanate. The resulting intermediate then undergoes a proton transfer to yield the final urea product.

Experimental Protocol

Materials:

  • 4-Aminophenol

  • Phenyl isocyanate

  • Anhydrous acetone

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve 10 mmol of 4-aminophenol in 50 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add 10 mmol of phenyl isocyanate to the solution at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold acetone to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain pure 1-(4-Hydroxyphenyl)-3-phenylurea.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-Aminophenol 4-Aminophenol Reaction_Vessel Dissolve 4-Aminophenol in Acetone Add Phenyl Isocyanate Reflux for 2-3 hours 4-Aminophenol->Reaction_Vessel Phenyl Isocyanate Phenyl Isocyanate Phenyl Isocyanate->Reaction_Vessel Cooling Cool to Room Temperature Reaction_Vessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Acetone Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Final_Product 1-(4-Hydroxyphenyl)-3-phenylurea Recrystallization->Final_Product G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 1-(4-Hydroxyphenyl) -3-phenylurea Compound->Receptor Inhibition Compound->PI3K Potential Inhibition

Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

1-(4-Hydroxyphenyl)-3-phenylurea is a molecule with significant therapeutic potential, particularly in the areas of oncology and dermatology. Its straightforward synthesis and the known biological activities of the arylurea scaffold make it an attractive candidate for further research and development.

Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide range of cancer cell lines and as an inhibitor of various enzymes.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile in animal models.

References

  • El-Sayed, M. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 329. [Link] [2]5. Lee, S. Y., et al. (2014). Identification, synthesis, and safety assessment of forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) and its metabolites in kiwifruits. Journal of Agricultural and Food Chemistry, 62(4), 934-941. [Link]

  • Geronikaki, A., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 19(10), e202200547. [Link]

Sources

Foundational

The Unseen Regulator: A Technical Guide to the Mechanism of Action of 1-(4-Hydroxyphenyl)-3-phenylurea and its Class as Soluble Epoxide Hydrolase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea, a representative of the broad...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea, a representative of the broader class of urea-based inhibitors targeting soluble epoxide hydrolase (sEH). While direct literature on this specific molecule is sparse, its structural motifs strongly suggest its primary pharmacological activity is the inhibition of sEH. This document will, therefore, focus on the well-established mechanism of sEH inhibition by structurally related phenylurea compounds. We will dissect the molecular interactions, downstream signaling consequences, and the therapeutic potential of this class of molecules in inflammation, pain, and cardiovascular diseases. Furthermore, this guide will furnish detailed experimental protocols and data interpretation strategies to empower researchers in the investigation of these compounds.

Introduction: The Emerging Therapeutic Promise of Phenylurea Compounds

The phenylurea scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. While some have been investigated as inhibitors of hypoxia-inducible factor-1alpha (HIF-1α) or for their general anti-inflammatory properties, a significant and well-elucidated role for many substituted phenylureas is the potent and selective inhibition of soluble epoxide hydrolase (sEH).[1][2][3] 1-(4-Hydroxyphenyl)-3-phenylurea, with its characteristic diaryl urea structure, is a prime candidate for functioning as an sEH inhibitor. Understanding its mechanism of action, therefore, necessitates a deep dive into the function of sEH and the consequences of its inhibition.

Soluble epoxide hydrolase is a critical enzyme in the metabolism of polyunsaturated fatty acids.[4] Specifically, it catalyzes the hydrolysis of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their corresponding, and generally less biologically active, dihydroxy fatty acids (DHETs).[5] EETs are potent endogenous signaling molecules with significant anti-inflammatory, analgesic, vasodilatory, and organ-protective properties.[6][7] By inhibiting sEH, compounds like 1-(4-Hydroxyphenyl)-3-phenylurea can stabilize and increase the endogenous levels of EETs, thereby amplifying their beneficial effects. This mechanism forms the basis of their therapeutic potential in a range of pathological conditions.[1][5]

The Core Mechanism: Inhibition of Soluble Epoxide Hydrolase

The primary mechanism of action for 1-(4-Hydroxyphenyl)-3-phenylurea and its analogs is the inhibition of the enzymatic activity of soluble epoxide hydrolase. This inhibition leads to a cascade of downstream effects that are largely beneficial in inflammatory and ischemic disease models.

The Role of Soluble Epoxide Hydrolase in Eicosanoid Metabolism

Polyunsaturated fatty acids are metabolized via three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The CYP450 pathway generates EpFAs, including EETs from arachidonic acid. These EETs are key mediators in maintaining cellular homeostasis and resolving inflammation.[7]

However, the biological activity of EETs is tightly regulated by their rapid conversion to DHETs by sEH.[5][8] This hydrolytic conversion effectively terminates the signaling functions of EETs. Therefore, sEH acts as a critical negative regulator of this protective signaling pathway.

Molecular Interactions of Phenylurea Inhibitors with sEH

Urea-based inhibitors, including the structural class of 1-(4-Hydroxyphenyl)-3-phenylurea, are among the most potent and extensively studied sEH inhibitors.[2][3] These molecules typically act as competitive inhibitors, binding to the active site of the sEH enzyme. The urea moiety is crucial for this interaction, forming key hydrogen bonds with amino acid residues in the catalytic domain of sEH. The phenyl groups on either side of the urea engage in hydrophobic and van der Waals interactions within the active site, contributing to the affinity and specificity of the inhibitor.

The binding of the inhibitor prevents the substrate (EpFAs) from accessing the catalytic machinery of the enzyme, thereby halting their hydrolysis. This leads to an accumulation of biologically active EpFAs in tissues and circulation.

Downstream Signaling Consequences of sEH Inhibition

The increased bioavailability of EETs resulting from sEH inhibition triggers a multitude of beneficial downstream signaling events:

  • Anti-inflammatory Effects: EETs have been shown to suppress the activation of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[9][10] This leads to the downregulation of various inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and vascular cell adhesion molecule-1 (VCAM-1).[6] By stabilizing EETs, sEH inhibitors effectively dampen the inflammatory response.

  • Analgesic Effects: The accumulation of EETs has been demonstrated to reduce both inflammatory and neuropathic pain.[7] This is achieved through the modulation of ion channels and receptors involved in nociceptive signaling.

  • Cardiovascular Protection: EETs are potent vasodilators, acting as endothelium-derived hyperpolarizing factors (EDHFs).[9] They promote the relaxation of vascular smooth muscle, leading to a decrease in blood pressure. sEH inhibitors have shown efficacy in various animal models of hypertension.[1][9]

  • Neuroprotection: In the central nervous system, sEH inhibition has been linked to neuroprotective effects in models of ischemic stroke and neurodegenerative diseases.[11][12] This is attributed to the anti-inflammatory and anti-apoptotic properties of EETs, as well as their ability to promote neurogenesis and synaptic plasticity through pathways like the BDNF-TrkB signaling cascade.[12][13]

sEH_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism EpFA Epoxy Fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis NFkB NF-κB Inhibition EpFA->NFkB Suppresses Pain Analgesia EpFA->Pain Modulates Nociception Vasodilation Vasodilation (↓ Blood Pressure) EpFA->Vasodilation Promotes Neuroprotection Neuroprotection EpFA->Neuroprotection Enhances DHET Dihydroxy Fatty Acids (DHETs) (Less Active) sEH->DHET Inhibitor 1-(4-Hydroxyphenyl)-3-phenylurea (sEH Inhibitor) Inhibitor->sEH Inhibition Inflammation Decreased Inflammation (↓ COX-2, iNOS, VCAM-1) NFkB->Inflammation Leads to

Caption: Mechanism of sEH Inhibition by 1-(4-Hydroxyphenyl)-3-phenylurea.

Experimental Validation of the Mechanism of Action

A thorough investigation of the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea requires a multi-faceted experimental approach, encompassing biochemical assays, cell-based models, and in vivo studies.

In Vitro sEH Inhibition Assay

The foundational experiment is to determine the direct inhibitory effect of the compound on sEH activity.

Protocol: Fluorogenic sEH Inhibition Assay

  • Reagents and Materials:

    • Recombinant human or murine sEH enzyme.

    • Fluorogenic substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

    • 1-(4-Hydroxyphenyl)-3-phenylurea (test compound) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, pH 7.4).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the sEH enzyme to each well (except for the no-enzyme control).

    • Add the diluted test compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the PHOME substrate to all wells.

    • Monitor the increase in fluorescence over time (e.g., every minute for 20 minutes) at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Interpretation: A low IC50 value indicates potent inhibition of sEH.

Compound Reported sEH IC50 (human)
1,3-Dibenzylurea derivative (from maca)222 nM[14]
AR9281 (a clinical trial candidate)13.8 nM[10]
TPPU (a widely used research tool)Potent inhibitor[1][15]

Note: The IC50 for 1-(4-Hydroxyphenyl)-3-phenylurea would need to be experimentally determined.

Cellular Assays for Downstream Effects

Cell-based assays are crucial to confirm that the observed sEH inhibition translates into the expected biological effects.

Protocol: Measurement of Inflammatory Cytokine Production in LPS-Stimulated Macrophages

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Experimental Procedure:

    • Seed the macrophages in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 1-(4-Hydroxyphenyl)-3-phenylurea for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group and an LPS-stimulated group without the inhibitor.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

Data Interpretation: A dose-dependent decrease in the production of inflammatory cytokines in the presence of the inhibitor would support the anti-inflammatory mechanism.

Cellular_Assay_Workflow start Seed Macrophages pretreat Pre-treat with 1-(4-Hydroxyphenyl)-3-phenylurea start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24 hours stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (ELISA) collect->analyze end Data Interpretation analyze->end

Caption: Workflow for Cellular Anti-inflammatory Assay.

In Vivo Models of Disease

To establish therapeutic relevance, the compound should be tested in animal models of diseases where sEH inhibition is expected to be beneficial.

Example: Murine Model of Inflammatory Pain

  • Animal Model:

    • Induce localized inflammation in the paw of mice or rats by injecting carrageenan or complete Freund's adjuvant (CFA).

  • Dosing and Assessment:

    • Administer 1-(4-Hydroxyphenyl)-3-phenylurea orally or via intraperitoneal injection at various doses prior to or after the induction of inflammation.

    • Measure pain responses at different time points using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

    • At the end of the study, collect plasma and tissue samples to measure the levels of EpFAs and DHETs using liquid chromatography-mass spectrometry (LC-MS) to confirm target engagement.

Data Interpretation: A significant reduction in pain behaviors and an increased ratio of EpFAs to DHETs in the treated animals would provide strong evidence for the in vivo efficacy and mechanism of action.

Potential Therapeutic Applications

The mechanism of sEH inhibition by 1-(4-Hydroxyphenyl)-3-phenylurea and its analogs suggests a broad range of potential therapeutic applications, including:

  • Inflammatory Disorders: Rheumatoid arthritis, inflammatory bowel disease, and osteoarthritis.[16]

  • Chronic Pain: Neuropathic pain and inflammatory pain.[7]

  • Cardiovascular Diseases: Hypertension and atherosclerosis.[9]

  • Neurological and Psychiatric Disorders: Ischemic stroke, Parkinson's disease, and depression.[4][12][13]

  • Kidney Disease: Diabetic nephropathy and renal fibrosis.

Conclusion

1-(4-Hydroxyphenyl)-3-phenylurea, as a representative of the diaryl urea class of compounds, is predicted to function primarily as an inhibitor of soluble epoxide hydrolase. This mechanism of action is characterized by the stabilization of endogenous anti-inflammatory and analgesic epoxy fatty acids, leading to a wide spectrum of beneficial downstream effects. The therapeutic potential of this class of compounds is significant, with possible applications in a variety of inflammatory, cardiovascular, and neurological diseases. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea and to further explore its therapeutic promise.

References

  • Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: MDPI URL
  • Title: Mechanism of action of hydroxyurea Source: PubMed URL
  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)
  • Title: Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke Source: NDT URL
  • Title: Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models Source: PMC - NIH URL
  • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Source: PubMed Central URL
  • Title: 1-[4-(N-Benzylamino)
  • Title: A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl)
  • Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases Source: PubMed Central URL
  • Title: Scientists discover the body's natural “off switch” for inflammation, opening new paths for treatment Source: Bottlebureau URL
  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: PMC - PubMed Central URL
  • Title: Synthesis of 1–(4-aminophenyl)-3-phenylurea and...
  • Title: A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)
  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales Source: PMC - NIH URL
  • Title: Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)
  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales Source: Albert Einstein College of Medicine URL
  • Source: MedchemExpress.
  • Title: Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase Source: PMC - NIH URL
  • Title: Identification, synthesis, and safety assessment of forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea)
  • Title: Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents Source: ResearchGate URL
  • Title: Role of soluble epoxide hydrolase in pain and depression comorbidity Source: PubMed URL
  • Title: Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders Source: PubMed Central URL
  • Title: Synthesis and Biological Evaluation of Novel 1-(4-(Hydroxy(1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenyl)
  • Title: Examples of advanced sEH inhibitors (1−4).
  • Title: Soluble Epoxide Hydrolase as a Therapeutic Target for Neuropsychiatric Disorders Source: MDPI URL
  • Title: Phenylureas. Part 1.
  • Title: The role of soluble epoxide hydrolase in osteoarthritis pain Source: NHS Health Research Authority URL
  • Title: Preparation method of 1-(2-chloro-4-pyridyl)
  • Title: 1-(4-Chlorophenyl)

Sources

Exploratory

stability of 1-(4-Hydroxyphenyl)-3-phenylurea in aqueous solution

An In-Depth Technical Guide to the Aqueous Stability of 1-(4-Hydroxyphenyl)-3-phenylurea For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(4-Hydroxyphenyl)-3-phenylurea is a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Stability of 1-(4-Hydroxyphenyl)-3-phenylurea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Hydroxyphenyl)-3-phenylurea is a molecule of interest in various research and development sectors. Understanding its stability in aqueous solutions is a critical prerequisite for its formulation, storage, and application. This guide provides a comprehensive framework for evaluating the chemical stability of 1-(4-Hydroxyphenyl)-3-phenylurea in aqueous environments. We will delve into the probable degradation pathways, present detailed protocols for hydrolysis and photostability studies, and outline the necessary analytical methodologies for accurate quantification. This document is intended to serve as a practical roadmap for scientists and researchers, enabling them to design and execute robust stability studies.

Introduction: The Chemical Landscape of Phenylureas

Phenylurea derivatives are a broad class of compounds with diverse applications, including as herbicides and in pharmaceutical development. Their chemical stability is a key determinant of their efficacy and safety. The stability of phenylureas in aqueous solutions is primarily influenced by factors such as pH, temperature, and light exposure.[1] The core chemical structure, a urea moiety linked to two aryl groups, is susceptible to specific degradation reactions.

For 1-(4-Hydroxyphenyl)-3-phenylurea, the presence of a hydroxyl group on one of the phenyl rings introduces additional chemical considerations, potentially influencing its degradation profile compared to other phenylureas. This guide will, therefore, consider the general degradation patterns of phenylureas while also accounting for the specific structural features of the target molecule.

Predicted Degradation Pathways

Based on the known chemistry of phenylurea and related compounds, two primary degradation pathways are anticipated for 1-(4-Hydroxyphenyl)-3-phenylurea in aqueous solution: hydrolysis and photodegradation.

Hydrolytic Degradation

Hydrolysis is a major degradation route for many phenylurea-based compounds.[1][2] The urea linkage is susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In acidic environments, the urea oxygen is likely protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, yielding 4-aminophenol and phenyl isocyanate. The phenyl isocyanate would then rapidly hydrolyze to aniline and carbon dioxide.[3]

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the urea nitrogen can be deprotonated, or the hydroxyl group on the phenyl ring can be deprotonated, potentially influencing the electronic properties of the molecule. The degradation mechanism may proceed through nucleophilic attack of hydroxide ions on the carbonyl carbon, leading to the formation of 4-aminophenol and aniline.[1]

The rate of hydrolysis is expected to be significantly dependent on the pH of the solution.[2][4][5][6][7]

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions leading to the degradation of phenylurea compounds.[8][9][10][11] The aromatic rings in 1-(4-Hydroxyphenyl)-3-phenylurea can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including oxidation and bond cleavage. The presence of a hydroxyl group may also contribute to photosensitization. Potential photodegradation products could result from the cleavage of the urea bridge or modifications to the aromatic rings.

Experimental Design for Stability Assessment

A comprehensive stability study for 1-(4-Hydroxyphenyl)-3-phenylurea should be designed to investigate the impact of pH, temperature, and light.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of 1-(4-Hydroxyphenyl)-3-phenylurea across a range of pH values and temperatures.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, and 12). Commonly used buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(4-Hydroxyphenyl)-3-phenylurea in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • Sample Preparation: Spike the stock solution into each of the prepared buffers to a final concentration suitable for analytical detection (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Aliquot the samples into sealed, amber glass vials to protect from light. Incubate the vials at a minimum of three different temperatures (e.g., 25°C, 40°C, and 60°C).[12]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Sample Analysis: Immediately quench any further degradation by adding a suitable agent (e.g., acid or base to neutralize the sample) and/or by freezing. Analyze the samples for the concentration of the parent compound and the appearance of degradation products using a validated analytical method.

Data Presentation:

The results of the hydrolysis study can be summarized in the following table:

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at Time t (µg/mL)Half-life (t½)Degradation Rate Constant (k)
225
240
260
425
......
Photostability Study

Objective: To evaluate the susceptibility of 1-(4-Hydroxyphenyl)-3-phenylurea to degradation upon exposure to light.

Experimental Protocol:

  • Sample Preparation: Prepare an aqueous solution of 1-(4-Hydroxyphenyl)-3-phenylurea at a known concentration in a transparent solvent system (e.g., purified water or a buffered solution at a stable pH determined from the hydrolysis study).

  • Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified in ICH guideline Q1B. A photostability chamber is ideal for this purpose.

  • Dark Control: Simultaneously, expose a set of control samples, wrapped in aluminum foil to protect them from light, to the same temperature and humidity conditions.

  • Time-Point Sampling: At specified time intervals, withdraw aliquots from both the light-exposed and dark control samples.

  • Sample Analysis: Analyze the samples to determine the concentration of the parent compound and identify any major photodegradants.

Data Presentation:

The photostability data can be presented as follows:

Exposure Time (hours)Concentration in Light-Exposed Sample (µg/mL)Concentration in Dark Control (µg/mL)% Degradation
0
2
4
8
24

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of 1-(4-Hydroxyphenyl)-3-phenylurea.

  • Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. Forced degradation studies should be performed to demonstrate that the method can separate the parent compound from its potential degradation products.

Visualization of Workflows and Pathways

Proposed Hydrolytic Degradation Pathway

G parent 1-(4-Hydroxyphenyl)-3-phenylurea h2o_acid H₂O / H⁺ parent->h2o_acid h2o_base H₂O / OH⁻ parent->h2o_base prod1 4-Aminophenol h2o_acid->prod1 prod2 Phenyl Isocyanate h2o_acid->prod2 h2o_base->prod1 prod3 Aniline h2o_base->prod3 prod4 CO₂ prod2->prod4 Hydrolysis

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

General Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_buffers Prepare Buffers (pH 2-12) prep_samples Spike Stock into Buffers inc_hydrolysis Incubate at various Temperatures (25, 40, 60°C) prep_samples->inc_hydrolysis inc_photo Expose to Light (and Dark Control) prep_samples->inc_photo sampling Time-Point Sampling inc_hydrolysis->sampling inc_photo->sampling analysis HPLC-UV Analysis sampling->analysis data Data Interpretation (Kinetics, Half-life) analysis->data

Caption: General workflow for conducting hydrolysis and photostability studies.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the aqueous stability of 1-(4-Hydroxyphenyl)-3-phenylurea. By following the outlined experimental protocols and analytical methods, researchers can gain a thorough understanding of the degradation kinetics and pathways of this molecule. The insights gained from these studies are essential for making informed decisions regarding formulation development, storage conditions, and potential environmental fate. Further investigations could focus on the identification and characterization of degradation products using mass spectrometry (LC-MS) to provide a more complete picture of the degradation profile.

References

  • ResearchGate. (n.d.). Hydrolysis kinetics of the sulfonylurea herbicide Sulfosulfuron | Request PDF. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP3644967A1 - A stable aqueous hydroxycarbamide solution.
  • ResearchGate. (2022). (PDF) Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Photodegradation of diafenthiuron in water. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural sunlight NO(3)(-)/NO(2)(-)-induced photo-degradation of phenylurea herbicides in water. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2005). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Stability of extemporaneously prepared hydroxyurea solutions. Retrieved February 2, 2026, from [Link]

  • Scilit. (n.d.). Natural sunlight -induced photo-degradation of phenylurea herbicides in water. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The influence of temperature and pH on the suppression of N-acylurea.... Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. Retrieved February 2, 2026, from [Link]

  • DocDroid. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-(2-chloro-4-pyridyl)-3-phenylurea.

Sources

Foundational

Strategic Sourcing and Technical Validation of 1-(4-Hydroxyphenyl)-3-phenylurea

Executive Summary 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 2298-29-5) is a diarylurea derivative primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) profiling of antiproliferative agents and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 2298-29-5) is a diarylurea derivative primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) profiling of antiproliferative agents and in plant physiology as a cytokinin-active metabolite analog.[1][2][3] Despite its structural simplicity, sourcing this compound presents specific challenges: major catalog suppliers often classify it as a "rare" or "discovery" chemical, frequently providing it without comprehensive analytical data (COA).[1][2]

This guide provides a robust framework for procuring, validating, and handling 1-(4-Hydroxyphenyl)-3-phenylurea.[1][2][3] It shifts the paradigm from passive purchasing to active technical validation, ensuring experimental integrity in drug development and biological assays.[2][3]

Technical Profile & Application Context

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(4-Hydroxyphenyl)-3-phenylurea[1][2][3][4][5]

  • Common Synonyms: 4-Hydroxycarbanilide; N-(4-hydroxyphenyl)-N'-phenylurea[1][2][3]

  • CAS Number: 2298-29-5[1][2][3][4][5]

  • Molecular Formula: C₁₃H₁₂N₂O₂[1][2][4][6]

  • Molecular Weight: 228.25 g/mol [1][2][6]

  • SMILES: OC1=CC=C(NC(=O)NC2=CC=CC=C2)C=C1

Key Applications
  • Medicinal Chemistry (SAR Studies): Used as a scaffold to probe the hydrogen-bonding capacity of the urea linker in kinase inhibitors (e.g., Sorafenib analogs) and to test hydrophobic interactions in the binding pocket of enzymes like epoxide hydrolase.[1][2][3]

  • Plant Biology: Acts as a structural analog to 1,3-Diphenylurea (DPU), exhibiting weak cytokinin-like activity.[1][2][3] It is often used to define the minimal pharmacophore required for callus growth stimulation.[2][3]

  • Metabolite Standards: Serves as a reference standard for the oxidative metabolism of non-hydroxylated phenylurea herbicides or drugs.[2][3]

The Supplier Landscape

The commercial availability of 1-(4-Hydroxyphenyl)-3-phenylurea is stratified. Unlike commodity chemicals (e.g., acetone), this compound is often made-to-order or stocked in small "discovery" libraries.[1][2][3]

Supplier Tier Analysis[1][2][3][8]
TierSupplier TypeExamplesProsCons
1 Global Catalog Sigma-Aldrich (Merck), TCIHigh trust logistics; easy procurement systems.[1][2][3]High Risk of "No Data": Often sold under "Rare Chemical" lines (e.g., AldrichCPR) with no analytical data.[1][2][5] High unit price.
2 Specialized Synthesis Matrix Fine Chemicals, BLD Pharm, EnamineHigher likelihood of recent batch data; bulk capabilities.[1][2]Longer lead times (2-3 weeks); may require inquiry for pricing.[1][2][3]
3 Aggregators MolPort, eMoleculesComparison of multiple stockists.[2][3]Stock status is often "virtual" (not physically on shelf).[1][2][3]
The "As-Is" Risk Factor

Critical Warning: Major suppliers often list this specific CAS under "Discovery" or "Rare" libraries.[1][2][3] For example, Sigma-Aldrich explicitly states for such products: "Sigma-Aldrich does not collect analytical data for this product.[1][2][3][5] Buyer assumes responsibility to confirm product identity and/or purity."

Implication: You cannot rely on the vendor's label for critical biological assays. In-house validation (Section 5) is mandatory. [1][2][3]

Procurement Strategy: The Decision Matrix

Do not default to the cheapest option. Use this logic flow to determine your sourcing method.

SourcingStrategy Start Requirement Defined: 1-(4-Hydroxyphenyl)-3-phenylurea Quantity Quantity Needed? Start->Quantity HighPurity Is Purity Critical? (>98% for Bioassay) Quantity->HighPurity < 1 gram Tier2 Buy Tier 2 (Specialist) Request Custom QC Quantity->Tier2 > 1 gram Tier1 Buy Tier 1 (Catalog) Expect: High Cost, No COA HighPurity->Tier1 No (Standard) InHouse In-House Synthesis (See Protocol 5.2) HighPurity->InHouse Yes (Critical) Validate Validation Protocol (NMR/HPLC) Tier1->Validate Mandatory QC Tier2->Validate Verify COA InHouse->Validate Confirm Structure

Figure 1: Strategic sourcing decision matrix. For critical bioassays, in-house synthesis or rigorous validation of commercial stock is recommended due to the prevalence of unvalidated "discovery" stock.[1][2]

Technical Validation & Synthesis Protocols

Since commercial stock may lack a Certificate of Analysis (COA), the following protocols are required to establish a Self-Validating System .

Quality Control (QC) Workflow

Upon receipt of the commercial compound, perform these checks before any biological use.

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. The solution must be clear. Turbidity indicates polymerization or inorganic salts.[1][2][3]

  • Identity Verification (¹H-NMR):

    • Solvent: DMSO-d₆.

    • Key Signals: Look for the Urea protons (singlets) typically around 8.5–9.0 ppm.[1][2][3] The phenolic -OH should appear as a broad singlet around 9.0–9.5 ppm.[1][2][3] The aromatic region (6.5–7.5 ppm) must integrate to 9 protons.[1][2][3]

  • Purity Assessment (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1][2]

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1][2] Gradient 5% B to 95% B over 20 min.

    • Detection: UV at 254 nm.[2][3]

    • Acceptance Criteria: Single peak >95% area. Impurities often include 1,3-diphenylurea (symmetrical byproduct) or residual aniline.[1][2][3]

In-House Synthesis Protocol

If commercial stock is unavailable or impure, synthesize the compound using this high-fidelity protocol.

Reaction Logic: Nucleophilic addition of 4-aminophenol to phenyl isocyanate.[1][2][3] Safety: Phenyl isocyanate is a lachrymator and sensitizer.[2][3] Work in a fume hood.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-Aminophenol (1.09 g, 10 mmol) in dry Tetrahydrofuran (THF, 20 mL) . Note: If solubility is poor, add a minimal amount of dry DMF.[1]

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Phenyl Isocyanate (1.19 g, 10 mmol) diluted in 5 mL THF over 10 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50:50 Hexane:Ethyl Acetate).[1][2][3] The product is more polar than the isocyanate but less polar than the amine.[2][3]

  • Work-up:

    • The urea product often precipitates from THF.[1][2][3] If so, filter the white solid.[2][3]

    • If no precipitate, evaporate THF to 1/4 volume and add cold Dichloromethane (DCM) to induce precipitation.[1][2]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

  • Yield: Expected yield 80–90%. White crystalline solid.[1][2][3] Melting Point: ~210–212°C.[1][3]

Handling and Storage

  • Storage: Store solid at +4°C. Protect from moisture (urea linkages can hydrolyze over long periods in acidic/wet conditions).[1][2][3]

  • Stability: Stable in DMSO solution for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety: Treat as a potential irritant.[1][2][3] Wear nitrile gloves and eye protection.[2][3]

References

  • Matrix Fine Chemicals. Product Specification: 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5).[1][2][3][4][5] Retrieved from [1][2]

  • Sigma-Aldrich. Product Detail: 1-(4-Hydroxyphenyl)-3-phenylurea (AldrichCPR).[1][2][3][5] Retrieved from [1][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16762, 1-(4-Hydroxyphenyl)-3-phenylurea.[1][2][3] Retrieved from [1][2]

  • Bruce, M. I., & Zwar, J. A. (1966).[1][3] Cytokinin activity of some substituted ureas and thioureas.[2][3] Proceedings of the Royal Society of London.[2][3] Series B. Biological Sciences, 165(1001), 245-265.[1][2][3] (Foundational text on urea cytokinin activity).

  • Organic Syntheses. Phenylurea Synthesis Protocols (General Urea Synthesis). Coll. Vol. 1, p. 450.[2][3][7] Retrieved from [1][2]

Sources

Exploratory

safe handling and storage of 1-(4-Hydroxyphenyl)-3-phenylurea

Technical Guide: Safe Handling, Storage, and Stability of 1-(4-Hydroxyphenyl)-3-phenylurea Abstract This technical guide provides a comprehensive framework for the safe management of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling, Storage, and Stability of 1-(4-Hydroxyphenyl)-3-phenylurea

Abstract This technical guide provides a comprehensive framework for the safe management of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS 2298-29-5), a substituted phenylurea derivative utilized in drug discovery and agrochemical research. Unlike generic safety data sheets, this document integrates physicochemical properties with field-proven operational protocols, emphasizing the prevention of phenolic oxidation and hydrolytic degradation.

Physicochemical Profile & Identification

Understanding the physical state and solubility profile is the first line of defense against mishandling. The high melting point of this compound indicates a stable crystal lattice, but its phenolic moiety introduces susceptibility to oxidation.

PropertySpecificationTechnical Note
Chemical Name 1-(4-Hydroxyphenyl)-3-phenylureaSynonyms: N-(4-Hydroxyphenyl)-N'-phenylurea
CAS Number 2298-29-5 Distinct from Phenylurea (CAS 64-10-8)
Molecular Formula C₁₃H₁₂N₂O₂MW: 228.25 g/mol
Physical State Solid PowderColor ranges from white to beige/tan
Melting Point 223 – 225 °C High thermal stability in solid state
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; requires organic co-solvent
pKa ~10 (Phenolic -OH)Deprotonation occurs in basic conditions

Risk Assessment & Toxicology (GHS)

While often categorized under general "Irritant" codes, the specific hazards of phenylureas require a nuanced approach to toxicology.

  • Acute Toxicity (Oral): Categorized as Category 4 (H302) . While specific LD50 data for this exact isomer is limited, structurally similar compounds (e.g., Diuron, Phenylurea) exhibit LD50 values >1000 mg/kg. However, in a research setting, it must be treated as a potent bioactive agent.

  • Skin & Eye Irritation: Category 2 (H315, H319) .[1] The urea linkage can interact with keratin, and the phenolic group is slightly acidic, leading to contact dermatitis upon prolonged exposure.

  • STOT SE 3 (H335): Inhalation of dust can cause respiratory tract irritation. This is the primary risk vector during weighing and transfer.

Engineering Controls & Personal Protective Equipment (PPE)

The "Defense in Depth" strategy is required to prevent both exposure and sample contamination.

Engineering Controls
  • Primary Containment: All weighing and open-container manipulations must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry urea powders are prone to static charge, which can cause "fly-away" particles, leading to unseen surface contamination.

PPE Selection Logic
  • Gloves: Nitrile (0.11 mm minimum thickness) .

    • Reasoning: Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO). If dissolving in DMSO, double-gloving is mandatory because DMSO facilitates the transdermal transport of dissolved toxins into the bloodstream.

  • Respiratory: If working outside a hood (not recommended), a P95 or N95 particulate respirator is the absolute minimum requirement.

  • Eye Protection: Chemical splash goggles are superior to safety glasses, especially when handling solutions that could splash.

Operational Protocols

Protocol A: Solubilization (Stock Solution Preparation)

Objective: Create a stable 50 mM stock solution in DMSO.

  • Calculate: For 10 mL of 50 mM solution, weigh 114.1 mg of 1-(4-Hydroxyphenyl)-3-phenylurea.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

    • Why? Water introduces hydrolysis risks. DMSO stabilizes the urea bond and solubilizes the lipophilic phenyl rings.

  • Dissolution:

    • Add the powder to a glass vial (amber glass preferred).

    • Add 5 mL DMSO and vortex for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Add remaining DMSO to reach final volume.

  • Verification: Inspect against a dark background. The solution must be optically clear. Any turbidity suggests incomplete solvation or impurities.

Protocol B: Waste Disposal
  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic Organic."

  • Liquid Waste: Solutions in DMSO/Ethanol must go to "Organic Solvent Waste." Do not pour down the drain; urea derivatives can be persistent aquatic pollutants.

  • Destruction: Incineration is the only approved method for complete destruction of the phenylurea scaffold.

Storage & Stability Mechanisms

The stability of 1-(4-Hydroxyphenyl)-3-phenylurea is governed by two main degradation pathways: Oxidation of the phenol and Hydrolysis of the urea linkage.

Degradation Pathways
  • Phenolic Oxidation: The 4-hydroxy group is electron-rich and susceptible to oxidation by air/light, potentially forming quinone-like species (indicated by the powder turning pink or brown).

  • Hydrolysis: In the presence of moisture and extreme pH, the urea bridge breaks down into 4-aminophenol and aniline . Both degradation products are more toxic than the parent compound.

Storage Conditions
  • Temperature: Store solid powder at Room Temperature (15–25°C) . Refrigeration is acceptable but requires bringing the bottle to room temperature before opening to prevent condensation (moisture ingress).

  • Light: Strictly protect from light. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For long-term storage (>6 months), purge the headspace with Nitrogen or Argon to prevent oxidative discoloration.

Visualization of Workflows

Figure 1: Safe Handling Decision Logic

This diagram outlines the critical decision points during the handling process to ensure operator safety and sample integrity.

HandlingWorkflow Start Start: 1-(4-Hydroxyphenyl)-3-phenylurea RiskAssess Risk Assessment: Inhalation (Dust) & Skin Absorption Start->RiskAssess PPE PPE Selection: Nitrile Gloves + Goggles + Lab Coat RiskAssess->PPE Engineering Engineering Control: Fume Hood / Static Control PPE->Engineering Action Procedure: Weighing & Solubilization (DMSO) Engineering->Action Waste Disposal: Incineration (No Drain Disposal) Action->Waste

Caption: Operational workflow emphasizing the hierarchy of controls from risk assessment to disposal.

Figure 2: Stability & Degradation Pathways

This diagram illustrates the chemical vulnerabilities of the compound, guiding the storage requirements.

DegradationPathways cluster_Oxidation Oxidation Pathway (Light/Air) cluster_Hydrolysis Hydrolysis Pathway (Moisture/pH) Compound 1-(4-Hydroxyphenyl)-3-phenylurea Quinone Quinone Species (Brown/Pink Discoloration) Compound->Quinone UV Light / O2 Aminophenol 4-Aminophenol Compound->Aminophenol H2O / H+ Aniline Aniline Compound->Aniline H2O / H+

Caption: Major degradation pathways. Storage protocols (Dark, Dry, Inert Gas) are designed to block these specific arrows.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes. The solid is abrasive and an irritant; mechanical injury to the cornea is possible.

  • Skin Contact: Wash with soap and water. If dissolved in DMSO, wash immediately and monitor for systemic effects (nausea, dizziness) due to enhanced absorption.

  • Spill Cleanup:

    • Dry Powder: Do not sweep (creates dust). Use a wet wipe or a HEPA vacuum.

    • Solution: Absorb with vermiculite or sand. Place in a sealed bag for hazardous waste disposal.

References

  • Sigma-Aldrich (Enamine). (2024).[2] 1-(4-hydroxyphenyl)-3-phenylurea Product Analysis & Properties. Retrieved from

  • PubChem. (2024). 1-(4-Hydroxyphenyl)-3-phenylurea Compound Summary (CID 2298-29-5).[3][4][5] National Library of Medicine. Retrieved from

  • Matrix Fine Chemicals. (2024). Safety Data Sheet: 1-(4-Hydroxyphenyl)-3-phenylurea. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Phenylurea Derivatives. Retrieved from

  • Benitez, F. J., et al. (2006).[6] Photochemical oxidation processes for the elimination of phenyl-urea herbicides in waters. Journal of Hazardous Materials. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of Phenylurea Compounds

Introduction The phenylurea scaffold, a deceptively simple motif comprising a phenyl group linked to a urea moiety, has proven to be a remarkably versatile pharmacophore and toxophore in the annals of chemical discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenylurea scaffold, a deceptively simple motif comprising a phenyl group linked to a urea moiety, has proven to be a remarkably versatile pharmacophore and toxophore in the annals of chemical discovery.[1] Its journey from an industrial chemical intermediate to a cornerstone of modern agriculture and medicine is a compelling narrative of scientific inquiry, serendipitous discovery, and rational design. This technical guide provides a comprehensive exploration of the discovery and history of phenylurea compounds, intended for researchers, scientists, and professionals in drug development and agricultural science. We will delve into the seminal discoveries that propelled this chemical class to prominence, elucidate the structure-activity relationships that guided its evolution, and provide detailed methodologies for the synthesis and evaluation of these impactful molecules.

The Genesis of a Versatile Scaffold: Early Synthesis and Discovery

The story of phenylurea compounds begins not with a targeted application, but with fundamental explorations in organic synthesis. The earliest methods for preparing phenylurea involved the reaction of aniline salts with potassium cyanate in an aqueous solution or by heating aniline with urea.[2] These early procedures, while foundational, often resulted in the formation of byproducts like carbanilide, necessitating careful control of reaction conditions to optimize the yield of the desired phenylurea.[2]

Foundational Synthesis: The Reaction of Aniline and Urea

A common early laboratory-scale synthesis involved the reaction of aniline hydrochloride with urea in a boiling aqueous solution.[2] This reaction proceeds through the in-situ formation of ammonium cyanate from urea, which then reacts with aniline hydrochloride to yield phenylurea.[2]

Experimental Protocol: Synthesis of Phenylurea from Aniline and Urea

Objective: To synthesize phenylurea from aniline hydrochloride and urea.

Materials:

  • Aniline hydrochloride

  • Urea

  • Deionized water

  • Activated charcoal

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3 moles of aniline hydrochloride and 3.2 moles of urea in 1500 mL of water.[2]

  • Heat the mixture to boiling and maintain a gentle reflux.[2]

  • After approximately one hour of reflux, crystals of the byproduct, carbanilide, will begin to precipitate.[2]

  • Continue refluxing for a total of 1.5 to 2 hours. The mixture may bump, so careful heating is required.[2]

  • While still hot, rapidly filter the mixture by suction to remove the carbanilide crystals. Wash the crystals with a small amount of boiling water.[2]

  • Allow the filtrate to cool. Phenylurea will crystallize as colorless needles or flakes.[2]

  • Collect the phenylurea crystals by suction filtration and wash with a small amount of cold water.[2]

  • For further purification, the crude phenylurea can be recrystallized from hot water after treatment with activated charcoal to yield a product with a melting point of 147°C.[2]

A Revolution in Agriculture: The Dawn of Phenylurea Herbicides

The trajectory of phenylurea compounds took a dramatic turn in the mid-20th century with a landmark discovery that would reshape modern agriculture. In 1952, chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives as potent herbicides.[3] This marked the beginning of the phenylurea herbicide era, which introduced a new and effective mechanism for weed control.[4]

The Discovery of Photosystem II Inhibition

The herbicidal prowess of phenylurea compounds lies in their ability to inhibit photosynthesis, a process vital for plant survival.[5] It wasn't until 1961 that the precise mode of action was elucidated: these compounds block the electron transport chain in Photosystem II (PSII). Specifically, they bind to the D1 protein of the PSII complex, displacing plastoquinone (QB) from its binding site.[6][7] This interruption of electron flow leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, plant cell death.[8]

Visualizing the Mechanism of Action

PSII_Inhibition cluster_thylakoid Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- D1_Protein D1 Protein (QB Binding Site) QA->D1_Protein e- QB Plastoquinone (QB) D1_Protein->QB Blocked PQ_Pool Plastoquinone Pool QB->PQ_Pool Phenylurea Phenylurea Herbicide Phenylurea->D1_Protein Binds and Inhibits Light Light Energy (Photon) Light->P680 caption Mechanism of Photosystem II inhibition by phenylurea herbicides. Sorafenib_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits caption Sorafenib inhibits the RAF/MEK/ERK signaling pathway.

Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.

A Practical Synthetic Approach to Sorafenib

The synthesis of Sorafenib has been the subject of considerable research to develop efficient and scalable routes. One common approach involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with an appropriate isocyanate or carbamate. [9][10]

Objective: To synthesize Sorafenib via a carbamate intermediate.

Materials:

  • 4-(4-aminophenoxy)-N-methylpicolinamide

  • Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

  • Pyridine (as a solvent and base)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide and phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate in pyridine. [9]2. Heat the reaction mixture to 80°C and stir for approximately 3 hours. [9]3. Monitor the reaction for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, remove the pyridine under reduced pressure. [9]5. The crude product is then purified by column chromatography to yield Sorafenib. [9]

Beyond Herbicides and Cancer: Other Applications of Phenylurea Compounds

The versatility of the phenylurea scaffold extends beyond its well-established roles in agriculture and oncology. Researchers have explored its potential in other areas, including:

  • Insecticides: Certain benzoylphenylurea derivatives, such as diflubenzuron, act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton. [11]This discovery was serendipitous, arising from the screening of a metabolite of the herbicide diuron, which showed unexpected insecticidal activity. [11]* Plant Growth Regulators: Forchlorfenuron (CPPU), a phenylurea-derived cytokinin, is used to promote fruit size and set in crops like grapes and kiwifruits. [12][13]* Antimicrobial and Other Therapeutic Areas: Various phenylurea derivatives have been investigated for their antimicrobial, anti-inflammatory, and CNS-active properties, highlighting the broad therapeutic potential of this chemical class. [14][15]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of phenylurea compounds from their humble synthetic origins to their current status as indispensable tools in agriculture and medicine is a testament to the power of chemical innovation. The ability of this simple structural motif to interact with a diverse array of biological targets has enabled the development of life-saving drugs and crop-protecting agents. As our understanding of biological systems deepens and synthetic methodologies advance, the phenylurea scaffold will undoubtedly continue to serve as a fertile ground for the discovery of new and improved molecules to address the pressing challenges facing humanity, from ensuring a stable food supply to combating disease.

References

  • Zhang, L., Xia, W., Wang, B., Luo, Y., & Lu, W. (2012). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 42(18), 2751-2759. [Link]

  • Sun, J., & Zhou, Y. (2015). Design, synthesis and insecticidal activity of novel phenylurea derivatives. Molecules, 20(3), 5050-5061. [Link]

  • Sharma, D., & Singh, A. (2018). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology, 39(6), 835-842. [Link]

  • Prachi, R., & Gill, M. S. (2023). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. SynOpen, 07(03), 422-429. [Link]

  • Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. [Link]

  • Sun, J., & Zhou, Y. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(3), 5050–5061. [Link]

  • Wikipedia contributors. (2023, December 12). Chlortoluron. In Wikipedia, The Free Encyclopedia. [Link]

  • Wang, J., et al. (2011). Immunoassay for phenylurea herbicides: application of molecular modeling and quantitative structure-activity relationship analysis on an antigen-antibody interaction study. Journal of Agricultural and Food Chemistry, 59(13), 6906-6915. [Link]

  • Ross, M. A., & Lembi, C. A. (1999). Applied Weed Science (2nd ed.). Prentice Hall.
  • International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. [Link]

  • Song, Y., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 17(11), 3873-3878. [Link]

  • Principles of Weed Control. (n.d.). 19.5 Herbicide Resistance to Photosystem II Inhibitors. [Link]

  • Verma, S., & Singh, S. (2021). Synthesis, Physicochemical, Computational and Biological Evaluation of Phenylurea Derivatives as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 21(3), 157-164. [Link]

  • Wikipedia contributors. (2023, March 27). N-Benzoyl-N′-phenylurea. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-. [Link]

  • Berger, B., Müller, M., & Eing, A. (2001). Quantitative structure-transformation relationships of phenylurea herbicides. Pest Management Science, 57(9), 817-824. [Link]

  • Request PDF. (n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. [Link]

  • Li, D., et al. (2023). Discovery and Identification of the Key Contributor to the Bitter Taste in Oriental Melon after Forchlorfenuron Application. Journal of Agricultural and Food Chemistry, 71(16), 6344-6353. [Link]

  • Pang, S., et al. (2002). Structure-activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 58(2), 119-127. [Link]

  • Google Patents. (n.d.). Use of forchlorfenuron for promoting plant growth.
  • PrepChem. (n.d.). Preparation of 1-phenylurea. [Link]

  • Steinmaus, S. (n.d.). History of Herbicides and Herbicide Resistance. [Link]

  • Pang, S., et al. (2002). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science, 58(2), 119-127. [Link]

  • Passel. (n.d.). Inhibitors of Photosystem II. [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationships for a new family of sulfonylurea herbicides. [Link]

  • YouTube. (2020, May 9). PHENYLUREA and DIPHENYLUREA.#ncchem. [Link]

  • ResearchGate. (n.d.). Phenylurea Herbicides. [Link]

  • ResearchGate. (n.d.). Photosystem II inhibitor herbicides. [Link]

  • Google Patents. (n.d.). Process for preparing certain phenyl urea compounds.
  • Wikipedia contributors. (2023, November 28). Forchlorfenuron. In Wikipedia, The Free Encyclopedia. [Link]

  • Gale, P. A., et al. (2011). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Future Medicinal Chemistry, 3(13), 1635-1654. [Link]

  • American Chemical Society. (2017, July 31). Lycopene and Forchlorfenuron. [Link]

  • Power Grown. (2019, March 14). How Forchlorfenuron Can be Used to Rapidly Grow Fruit. [Link]

  • Google Patents. (n.d.).
  • Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). [Link]

  • Romagnoli, R., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(12), 4184-4197. [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Organic Syntheses. (n.d.). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. [Link]

  • Kagabu, S. (2021). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 46(3), 227-237. [Link]

  • Google Patents. (n.d.). Process for preparing n, n-dimethylurea.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Hydroxyphenyl)-3-phenylurea as a Scaffold Probe for Type II Kinase Inhibition

Abstract & Introduction This application note details the utility of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 2298-29-5) as a chemical probe and structural scaffold in kinase drug discovery. Unlike ATP-competitive inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the utility of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 2298-29-5) as a chemical probe and structural scaffold in kinase drug discovery. Unlike ATP-competitive inhibitors (Type I) that bind the active conformation, urea-based compounds are the archetypal Type II kinase inhibitors . They preferentially bind the inactive "DFG-out" conformation, exploiting a hydrophobic pocket adjacent to the ATP-binding site.[1][2]

This compound serves as a minimal pharmacophore model for studying the thermodynamics of the "Glu-Lys-Asp" interaction network. It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies to map the allosteric potential of targets such as p38 MAPK , VEGFR2 , and B-RAF .

Key Applications
  • Mechanism of Action Studies: Probing the DFG-out conformational shift.

  • Fragment Screening: High-efficiency ligand binding analysis.

  • Assay Development: Positive control for Type II binding kinetics (slow-off rate).

Mechanism of Action: The Urea "Anchor"

The efficacy of 1-(4-Hydroxyphenyl)-3-phenylurea relies on its ability to stabilize the inactive kinase conformation.

Structural Biology of Binding

In the active kinase state, the DFG motif (Asp-Phe-Gly) faces inward, allowing ATP binding. In the inactive state (DFG-out), the Phenylalanine residue flips, exposing a hydrophobic allosteric pocket.[2]

  • The Urea Linker: The central urea moiety acts as a hydrogen bond donor. It forms a critical "bidentate" hydrogen bond with:

    • The conserved Glutamate (Glu) on the

      
      C-helix.
      
    • The conserved Aspartate (Asp) of the DFG motif.

  • The Hydrophobic Tail: The phenyl group occupies the hydrophobic pocket created by the DFG flip.

  • The 4-Hydroxyl Group: Provides a vector for solvent interactions or further derivatization to improve solubility (Ligand Efficiency).

Pathway Visualization

KinaseBinding Inhibitor 1-(4-Hydroxyphenyl)-3-phenylurea Glu Glu (αC-Helix) Inhibitor->Glu H-Bond Donor (NH) Asp Asp (DFG Motif) Inhibitor->Asp H-Bond Donor (NH) Pocket Allosteric Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interaction (Phenyl Ring) Conf Inactive Conformation (DFG-Out) Glu->Conf Stabilizes Asp->Conf Locks

Figure 1: Mechanistic binding mode of the urea scaffold stabilizing the DFG-out kinase conformation.

Experimental Protocols

Protocol A: Solubility & Formulation

Rationale: Urea derivatives often suffer from poor aqueous solubility. Proper formulation is critical to prevent micro-precipitation which leads to false negatives (or false positives via aggregation).

  • Stock Preparation (10 mM):

    • Weigh 2.28 mg of 1-(4-Hydroxyphenyl)-3-phenylurea (MW: 228.25 g/mol ).

    • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete solvation.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption). Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute stock 1:100 in assay buffer immediately prior to use. Final DMSO concentration in assay should not exceed 1% (v/v).

Protocol B: Time-Resolved FRET (TR-FRET) Binding Assay

Rationale: Type II inhibitors often exhibit slow binding kinetics (


) and slow dissociation (

). Standard enzymatic assays may underestimate potency if not pre-incubated.

Target: p38 MAPK or VEGFR2 (Recombinant human kinase domain).

Materials:

  • Kinase Tracer (Alexa Fluor 647 conjugate).

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Plating: Dispense 100 nL of compound (serial dilution) into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix.

    • Optimization: [Kinase] should be at 2x the Kd of the tracer.

  • Pre-Incubation (Crucial): Incubate for 60 minutes at RT.

    • Note: Type II inhibitors require time to induce the conformational change.

  • Tracer Addition: Add 5 µL of Kinase Tracer.

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read Fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Calculation: Calculate TR-FRET Ratio =

    
    .
    
Protocol C: Cellular Target Engagement (Western Blot)

Rationale: To verify that the compound penetrates the cell membrane and inhibits the kinase in a biological context.

Cell Line: HUVEC (for VEGFR) or THP-1 (for p38 MAPK).

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Culture overnight.
    
  • Starvation: Replace medium with serum-free medium for 4 hours (synchronizes signaling).

  • Treatment: Treat with 1-(4-Hydroxyphenyl)-3-phenylurea (0.1, 1, 10 µM) for 2 hours .

    • Control: Sorafenib (1 µM) as positive control; DMSO as vehicle.

  • Stimulation:

    • For p38: Stimulate with LPS (100 ng/mL) for 15 min.

    • For VEGFR: Stimulate with VEGF (50 ng/mL) for 10 min.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Phospho-p38 (Thr180/Tyr182) or Phospho-ERK1/2.

    • Secondary Ab: Total p38 or Total ERK (Loading Control).

Data Analysis & Troubleshooting

Binding Kinetics Interpretation

Type II inhibitors often show a "hysteresis" effect in enzymatic assays.

ObservationPossible CauseSolution
IC50 shifts with time Slow binding kinetics (Type II characteristic).Increase pre-incubation time of E + I before adding ATP/Tracer.
Steep Hill Slope (>2) Compound aggregation or non-specific binding.Add 0.01% Triton X-100 or Brij-35 to buffer.
Low Max Inhibition Poor solubility at high concentrations.Verify solubility limit; do not exceed 100 µM.
Experimental Workflow Diagram

Workflow Step1 Compound Solubilization (DMSO, 10mM) Step2 Pre-Incubation w/ Kinase (60 min, RT) Step1->Step2 Dilute Step3 Add Tracer/ATP Step2->Step3 Induce DFG-Out Step4 Equilibration (60 min) Step3->Step4 Step5 Read TR-FRET / Luminescence Step4->Step5

Figure 2: Optimized assay workflow emphasizing the pre-incubation step required for Type II inhibitors.

References

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835–844.

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358–364.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268–272.

  • PubChem Compound Summary. "1-(4-Hydroxyphenyl)-3-phenylurea (CID 2298-29-5)." National Center for Biotechnology Information.

Sources

Application

Application Notes and Protocols for In Vitro Assay Development of 1-(4-Hydroxyphenyl)-3-phenylurea

Introduction: Unveiling the Potential of 1-(4-Hydroxyphenyl)-3-phenylurea 1-(4-Hydroxyphenyl)-3-phenylurea is a member of the arylurea class of compounds, a chemical scaffold known for a diverse range of biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-(4-Hydroxyphenyl)-3-phenylurea

1-(4-Hydroxyphenyl)-3-phenylurea is a member of the arylurea class of compounds, a chemical scaffold known for a diverse range of biological activities.[1] Derivatives of this class have demonstrated potential in anticancer, anti-inflammatory, and cytostatic applications.[2] Preliminary evidence suggests that the mechanism of action for some arylureas may involve the modulation of critical signaling pathways related to cell growth and survival, including the inhibition of protein kinases and transcription factors like HIF-1α.[2][3]

The development of robust and reliable in vitro assays is a cornerstone of preclinical drug discovery. It allows for the systematic evaluation of a compound's biological activity, potency, and mechanism of action in a controlled environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a panel of in vitro assays to characterize the bioactivity of 1-(4-Hydroxyphenyl)-3-phenylurea. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and providing a logical progression from broad cellular effects to specific molecular interactions.

Physicochemical Properties and Handling of 1-(4-Hydroxyphenyl)-3-phenylurea

A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible assay results.

Solubility: Arylurea compounds often exhibit limited aqueous solubility.[4] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[5][6] It is crucial to determine the empirical solubility limit in DMSO and to visually inspect for any precipitation upon dissolution. For aqueous assay buffers, it is advisable to first dissolve the compound in DMSO and then dilute it to the final working concentration.[4] The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

Stability: The stability of urea-containing compounds in aqueous solutions can be influenced by pH and temperature. Generally, urea derivatives are more stable in a pH range of 4-8.[1] It is recommended to prepare fresh dilutions of 1-(4-Hydroxyphenyl)-3-phenylurea in aqueous buffers for each experiment. Long-term storage of aqueous solutions is not recommended. Stock solutions in anhydrous DMSO, when stored at -20°C or -80°C, generally exhibit good stability.

In Vitro Assay Cascade for Characterizing 1-(4-Hydroxyphenyl)-3-phenylurea

A tiered approach to in vitro testing allows for a logical and resource-efficient investigation of the compound's biological effects. The proposed cascade begins with broad cell-based assays to assess general cytotoxicity and anti-proliferative effects, followed by more specific biochemical and biophysical assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Cellular Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Direct Target Engagement A Cell Viability/Cytotoxicity Assays (e.g., MTT, Resazurin) B Biochemical Kinase Inhibition Assays (Panel Screening) A->B Identified cytotoxic/ anti-proliferative activity C Thermal Shift Assay (TSA) B->C Identified specific kinase inhibition

Figure 1: A tiered in vitro assay cascade for the characterization of 1-(4-Hydroxyphenyl)-3-phenylurea.

Tier 1: Cell Viability and Cytotoxicity Assays

The initial step is to determine the compound's effect on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and is essential for determining the appropriate concentration range for subsequent mechanistic studies.[7]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Materials:

  • 1-(4-Hydroxyphenyl)-3-phenylurea stock solution (e.g., 20 mM in DMSO)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of 1-(4-Hydroxyphenyl)-3-phenylurea in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well.[11]

  • Absorbance Reading: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[8]

Protocol 2: Resazurin Assay for Cell Viability

The resazurin assay is a fluorometric method that also measures metabolic activity. Viable cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin.[12] This assay is generally more sensitive and has a simpler workflow than the MTT assay.[12]

Materials:

  • 1-(4-Hydroxyphenyl)-3-phenylurea stock solution

  • Human cancer cell line

  • Complete cell culture medium

  • Resazurin solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)[2]

  • Opaque-walled 96-well plates

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates to minimize background fluorescence.

  • Incubation: Incubate for the desired exposure period (e.g., 48-72 hours).

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[2]

  • Incubation for Reduction: Incubate for 1-4 hours at 37°C, protected from light.[2]

  • Fluorescence Reading: Measure the fluorescence intensity using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2]

Data Presentation: Example IC50 Values

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
MCF-7MTT7215.2
A549MTT7228.9
MCF-7Resazurin7212.8
A549Resazurin7225.4

Tier 2: Biochemical Kinase Inhibition Assays

Given that many arylurea compounds are known to be kinase inhibitors, a logical next step is to screen 1-(4-Hydroxyphenyl)-3-phenylurea against a panel of purified kinases to identify potential molecular targets.

G A Prepare Compound Dilutions C Incubate Compound and Kinase A->C B Add Kinase Enzyme to Plate B->C D Initiate Reaction with ATP/Substrate Mixture C->D E Incubate for Phosphorylation D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G

Figure 2: General workflow for an in vitro biochemical kinase inhibition assay.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13] The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production indicates inhibition.

Materials:

  • Purified recombinant kinase (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 1-(4-Hydroxyphenyl)-3-phenylurea stock solution

  • Kinase assay buffer

  • White, opaque 96- or 384-well plates

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of 1-(4-Hydroxyphenyl)-3-phenylurea in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells containing the compound dilutions.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP (typically at the Kₘ concentration for the specific kinase).[14]

    • Incubate for a predetermined time at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Example Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A92%0.8
Kinase B15%> 50
Kinase C88%1.2
Kinase D5%> 50

Tier 3: Direct Target Engagement Assay

To confirm that 1-(4-Hydroxyphenyl)-3-phenylurea directly binds to and stabilizes a putative kinase target identified in the biochemical screen, a thermal shift assay (TSA) can be employed.[15]

G A Prepare Protein and Compound/Buffer Mixes B Add Fluorescent Dye (e.g., SYPRO Orange) A->B C Dispense into PCR Plate B->C D Seal Plate and Centrifuge C->D E Run Thermal Gradient in Real-Time PCR Instrument D->E F Monitor Fluorescence Increase E->F G Determine Melting Temperature (Tm) F->G

Figure 3: Workflow for a Thermal Shift Assay (TSA).

Protocol 4: Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[16] The binding of a ligand, such as our compound of interest, typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).[17]

Materials:

  • Purified recombinant protein of interest (the putative kinase target)

  • 1-(4-Hydroxyphenyl)-3-phenylurea stock solution

  • SYPRO™ Orange Protein Gel Stain (or similar fluorescent dye)

  • TSA buffer (e.g., HEPES-buffered saline)

  • Real-time PCR instrument with a thermal melt curve module

  • PCR plates and optical seals

Step-by-Step Protocol:

  • Reaction Setup: In each well of a PCR plate, prepare a reaction mixture containing the purified protein at a final concentration of 2-5 µM, SYPRO Orange dye at a final dilution of 5X, and either the compound at various concentrations or the vehicle control (DMSO).

  • Plate Sealing: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tₘ) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot.[17] A positive thermal shift (ΔTₘ) in the presence of the compound indicates direct binding and stabilization.

Data Presentation: Example Thermal Shift Data

Compound Concentration (µM)Tₘ (°C)ΔTₘ (°C)
0 (Vehicle)48.20.0
150.11.9
1052.84.6
5054.56.3

Conclusion and Future Directions

This application note provides a structured and detailed guide for the initial in vitro characterization of 1-(4-Hydroxyphenyl)-3-phenylurea. By following this tiered approach, researchers can efficiently move from broad phenotypic observations to the identification and validation of specific molecular targets. Positive results from this assay cascade would warrant further investigation, including the determination of the mode of kinase inhibition (e.g., ATP-competitive or allosteric), secondary downstream signaling pathway analysis, and eventually, progression to more complex cell-based models and in vivo studies.

References

  • Assay Guidance Manual. (2013). Cell Viability Assays. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Creative Bioarray. [Link]

  • Lee, J., et al. (2009). 1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives as a new class of hypoxia-inducible factor-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3234-3237. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 167–177. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Dancik, Y., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 53(7), 1642-1651. [Link]

  • Robers, M. B., et al. (2015). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters, 6(5), 562-566. [Link]

  • Shartzer, S. Z., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 8(11), 1163–1167. [Link]

  • Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(2), 319-325. [Link]

  • K-Ivar, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Axxam S.p.A. [Link]

  • Lönnberg, H. (2011). Buffer catalyzed cleavage of uridylyl-3′,5′-uridine in aqueous DMSO: comparison to its activated analog, 2-hydroxypropyl 4-nitrophenyl phosphate. Organic & Biomolecular Chemistry, 9(12), 4568-4574. [Link]

  • Zhang, P., et al. (2019). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 64(12), 5347-5356. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Chimenti, F., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(3), 1-10. [Link]

  • Georgiou, C., et al. (2020). The Discovery of New Inhibitors of Insulin-Regulated Aminopeptidase by a High-Throughput Screening of 400000 Drug-like Compounds. Journal of medicinal chemistry, 63(1), 264–281. [Link]

  • Google Patents. (2022). CN115232030A - Aryl urea compound and its preparation method and pharmaceutical use.
  • Labbox. (n.d.). Resazurin Cell Viability Assay. Labbox. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

  • JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. JoVE. [Link]

Sources

Method

Optimization of Solubilization and Storage Protocols for 1-(4-Hydroxyphenyl)-3-phenylurea

Abstract & Scope This technical guide outlines the standardized protocol for the preparation, solubilization, and long-term storage of 1-(4-Hydroxyphenyl)-3-phenylurea . This compound, a structural analog of phenylurea c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, solubilization, and long-term storage of 1-(4-Hydroxyphenyl)-3-phenylurea . This compound, a structural analog of phenylurea cytokinins (e.g., CPPU) and a scaffold in medicinal chemistry (IDO1 inhibitors), presents specific solubility challenges due to its hydrophobic diaryl urea core and oxidizable phenolic moiety.

Inconsistent stock preparation is the primary cause of variability in biological assays. This guide moves beyond simple "dissolve and use" instructions, providing a self-validating workflow designed to prevent common failure modes such as micro-precipitation ("crashing out") upon aqueous dilution and oxidative degradation.

Physicochemical Profile & Solubility Logic

To prepare a stable stock, one must understand the intermolecular forces at play. 1-(4-Hydroxyphenyl)-3-phenylurea contains two hydrophobic phenyl rings linked by a rigid urea bridge, with a single polar hydroxyl group.

PropertyValueImplication for Protocol
Molecular Formula

-
Molecular Weight 228.25 g/mol Critical for Molarity calculations.
LogP (Predicted) ~2.7 - 2.8Moderate lipophilicity. Poor water solubility.
H-Bond Donors 3 (Urea NHs + Phenol OH)High potential for self-aggregation in non-polar solvents.
pKa (Phenol) ~10.0Ionizes at high pH, increasing solubility but accelerating oxidation.
The Solvent Choice: Why DMSO?

Water is ineffective due to the high energy cost of disrupting the crystal lattice relative to the weak hydration of the phenyl rings.

  • DMSO (Dimethyl sulfoxide): The preferred solvent. It is aprotic and highly polar, effectively disrupting the intermolecular hydrogen bonding of the urea bridge without chemically altering the compound.

  • Ethanol: A viable secondary option, but less desirable for long-term storage due to evaporation and potential esterification reactions if traces of acid are present.

Protocol A: Preparation of 50 mM Master Stock (DMSO)

Target Concentration: 50 mM Volume: 10 mL Storage: -20°C (Dark)

Reagents & Equipment[1][2][3]
  • 1-(4-Hydroxyphenyl)-3-phenylurea (Solid, >98% purity).[1]

  • DMSO (Anhydrous, Cell Culture Grade,

    
    99.9%).
    
  • Amber glass vials (Borosilicate, with PTFE-lined caps).

  • Argon or Nitrogen gas (optional but recommended).

Step-by-Step Methodology
  • Gravimetric Verification:

    • Calculate the required mass:

      
      
      
      
      
    • Weigh 114.1 mg of solid into a sterile weighing boat.

    • Expert Note: Do not weigh directly into the DMSO vial. Static charge on the urea crystals can cause adherence to the vial neck, leading to inaccurate final concentrations.

  • Solvent Addition (The "Sandwich" Method):

    • Add 5 mL of DMSO to the amber vial.

    • Transfer the solid quantitatively to the vial.

    • Add the remaining DMSO to reach the target volume (approx. total 10 mL, or adjust by weight using DMSO density

      
       for high precision).
      
  • Dissolution Dynamics:

    • Vortex vigorously for 60 seconds.

    • Visual QC: Hold the vial up to a light source. Look for "Schlieren lines" (wavy refraction lines indicating mixing). If the solution is not perfectly clear, sonicate at 40 kHz for 5 minutes at room temperature.

    • Warning: Do not heat above 40°C. Urea linkages can hydrolyze to anilines at high temperatures.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 500 µL) to avoid freeze-thaw cycles.

    • Inert Gas Overlay: Gently blow Argon/Nitrogen into the headspace before capping to protect the phenol group from oxidation (browning).

    • Store at -20°C.

Protocol B: Aqueous Dilution for Bioassays

The Challenge: Diluting a hydrophobic urea stock into aqueous media (PBS or Culture Media) creates a supersaturated state where the compound wants to crystallize (precipitate).

The "Step-Down" Dilution Strategy

Never add 100% DMSO stock directly to a large volume of cold media. This causes local high concentrations and immediate precipitation.

  • Prepare Intermediate Working Solution (10x):

    • Dilute the 50 mM stock 1:10 in pure DMSO or Ethanol first to create a 5 mM working solution.

    • Why? This reduces viscosity and allows faster dispersion upon the final aqueous addition.

  • Final Addition:

    • Add the working solution to the media while vortexing the media .

    • Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Validated Concentration Limits
Solvent SystemMax Solubility (Est.)Stability (RT)Risk Factor
100% DMSO >100 mM>6 Months (-20°C)Low
PBS (pH 7.4) <100 µMHoursHigh (Precipitation)
Culture Media + Serum ~200-500 µM24 HoursModerate (Protein binding aids solubility)

Visualization: Workflow & Logic

Figure 1: Solubilization & Storage Workflow

This diagram illustrates the critical decision points and QC steps to ensure stock integrity.

StockPrep Start Solid Reagent (1-(4-Hydroxyphenyl)-3-phenylurea) Calc Calculate Mass (Target: 50 mM) Start->Calc Weigh Weigh 114.1 mg (Avoid Static) Calc->Weigh Solvent Add Anhydrous DMSO (Initial 50% Vol) Weigh->Solvent Mix Vortex & Sonicate (<40°C) Solvent->Mix QC Visual QC: Clear? No Precipitate? Mix->QC Aliquot Aliquot into Amber Vials (Argon Overlay) QC->Aliquot Pass Fail Sonicate Further or Check Purity QC->Fail Fail Store Store at -20°C (No Freeze/Thaw) Aliquot->Store Fail->Mix Retry

Caption: Figure 1. Standardized workflow for preparing 50 mM DMSO stock solution, emphasizing visual QC and inert gas protection.

Figure 2: The "Crash-Out" Prevention Mechanism

Visualizing why step-down dilution is necessary for hydrophobic ureas.

DilutionLogic Stock 50 mM Stock (100% DMSO) Direct Direct Addition to Aqueous Media Stock->Direct Risky StepDown Intermediate Dilution (5 mM in DMSO) Stock->StepDown Recommended Precip Micro-Precipitation (False Negative Assay) Direct->Precip Hydrophobic Shock Final Rapid Dispersion into Media (Vortexing) StepDown->Final Success Stable Assay Solution (<0.5% DMSO) Final->Success

Caption: Figure 2. Comparison of direct addition vs. step-down dilution strategies to prevent compound precipitation in bioassays.

Troubleshooting & Quality Control

Symptom: Solution turns yellow/brown over time.
  • Cause: Oxidation of the phenolic hydroxyl group to quinones.

  • Impact: Loss of biological activity and potential toxicity from oxidation byproducts.

  • Solution: Discard stock. For future preps, strictly use amber vials and purge headspace with Argon.

Symptom: White crystals visible after thawing.
  • Cause: DMSO is hygroscopic; absorbed water lowered solubility, or the stock was frozen too slowly.

  • Solution: Warm the vial to 37°C and sonicate for 10 minutes. If crystals persist, the compound has likely nucleated irreversibly or degraded; discard.

References

  • Matrix Fine Chemicals. (n.d.). 1-(4-Hydroxyphenyl)-3-phenylurea Product Datasheet (CAS 2298-29-5).[2] Retrieved October 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2298-29-5. PubChem.[3][4][5] Retrieved October 2023, from [Link]

  • PhytoTechnology Laboratories. (2023). Preparation of Stock Solutions for Cytokinins and Phenylurea Derivatives. PhytoTech Labs Technical Guide. Retrieved October 2023, from [Link]

Sources

Application

Application Note: Kinetic Characterization and IC50 Determination of 1-(4-Hydroxyphenyl)-3-phenylurea

Abstract This technical guide outlines the rigorous methodology for determining the half-maximal inhibitory concentration (IC50) of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 42284-29-7). While phenylurea derivatives possess...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous methodology for determining the half-maximal inhibitory concentration (IC50) of 1-(4-Hydroxyphenyl)-3-phenylurea (CAS: 42284-29-7). While phenylurea derivatives possess cytokinin activity in plant physiology, they are most critical in human pharmacology as transition-state mimics inhibiting Soluble Epoxide Hydrolase (sEH) . This protocol focuses on a fluorescence-based enzymatic assay using the substrate PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), designed to yield high Z' factors and reproducible kinetic data suitable for lead optimization in drug discovery.

Introduction: The Urea Pharmacophore

1-(4-Hydroxyphenyl)-3-phenylurea represents a classic 1,3-disubstituted urea scaffold. In the context of drug development, this pharmacophore is the "warhead" for inhibiting Soluble Epoxide Hydrolase (sEH/EPHX2).

Mechanistic Basis

The urea moiety mimics the transition state of the natural substrate (Epoxyeicosatrienoic acids, or EETs). The carbonyl oxygen of the urea forms a hydrogen bond with the catalytic tyrosine residues (Tyr383/Tyr466) in the sEH active site, while the N-H protons anchor to the catalytic Aspartate (Asp335). This tight binding prevents the hydrolysis of anti-inflammatory EETs into pro-inflammatory diols.

Why This Protocol?

Standard absorbance assays often fail for urea inhibitors due to their poor aqueous solubility and tendency to aggregate. This protocol utilizes a fluorescent reporter system (PHOME) which offers higher sensitivity, allowing for lower enzyme concentrations and reduced interference from compound precipitation.

Experimental Design & Pre-Assay Considerations

Solubility and Solvent Tolerance
  • Challenge: 1-(4-Hydroxyphenyl)-3-phenylurea is hydrophobic.

  • Solution: Dissolve the stock in 100% DMSO. The final assay concentration of DMSO must be kept < 1% (v/v) to prevent enzyme denaturation.

  • Validation: Run a "Solvent Tolerance" control curve (0.1% to 5% DMSO) prior to the main assay to confirm sEH stability.

Non-Specific Binding (NSB)

Urea derivatives are "sticky." They may bind to the plastic of the microplate or aggregate.

  • Countermeasure: The assay buffer must contain 0.1 mg/mL BSA (Bovine Serum Albumin). This acts as a "decoy" for non-specific adsorption, ensuring the inhibitor interacts with the target enzyme.

Assay Format: Kinetic vs. Endpoint
  • Recommendation: Kinetic Mode .

  • Reasoning: Urea inhibitors can exhibit slow-binding kinetics. An endpoint read might miss the equilibrium state. Kinetic reading allows you to verify linearity and ensure the IC50 is calculated at steady state.

Detailed Protocol: Fluorescence-Based sEH Inhibition Assay

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Recombinant Human sEHTarget (Final conc: ~1–5 nM)
Substrate PHOME (fluorogenic)Reporter (Final conc: 50 µM)
Inhibitor 1-(4-Hydroxyphenyl)-3-phenylureaTest Compound
Buffer 25 mM Bis-Tris-HCl, pH 7.0Physiological pH maintenance
Additives 0.1 mg/mL BSA + 1 mM MgCl₂Stabilization & NSB prevention
Plate 384-well Black, Non-binding Surface (NBS)Minimize background & sticking
Workflow Visualization

AssayWorkflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Dilute Plate 384-Well Plate (Black NBS) Dilution->Plate 5 µL Incubation Pre-Incubation (10 min @ 30°C) Plate->Incubation Equilibrium Enzyme Add sEH Enzyme (5 nM final) Enzyme->Plate 15 µL Substrate Add PHOME (Start Reaction) Incubation->Substrate 5 µL Read Kinetic Read (Ex 330 / Em 465) Substrate->Read RFU/min

Figure 1: Step-by-step workflow for the sEH fluorescence inhibition assay.

Step-by-Step Procedure

Step 1: Compound Preparation (Serial Dilution)

  • Prepare a 10 mM stock of 1-(4-Hydroxyphenyl)-3-phenylurea in pure DMSO.

  • Perform a 1:3 serial dilution in DMSO to generate 10 concentration points (e.g., 10 mM down to ~0.5 µM).

  • Further dilute these DMSO points 1:20 into Assay Buffer (Bis-Tris pH 7.0 + BSA). This creates a "4x Working Solution" with 5% DMSO.

    • Why? This intermediate step prevents "shocking" the enzyme with a bolus of 100% DMSO.

Step 2: Plate Loading

  • Dispense 5 µL of the "4x Working Solution" into the wells of a 384-well black plate.

  • Controls:

    • High Control (HC): Buffer + DMSO (no inhibitor, full activity).

    • Low Control (LC): Buffer + DMSO (no enzyme, background).

Step 3: Enzyme Addition & Pre-Incubation

  • Dilute recombinant sEH in Assay Buffer to 6.6 nM (to reach 5 nM final).

  • Dispense 15 µL of enzyme solution into all wells except the Low Control.

  • Centrifuge plate (1000 rpm, 1 min) to remove bubbles.

  • Incubate for 10 minutes at 30°C.

    • Critical: This allows the urea inhibitor to bind the active site before the substrate competes for it.

Step 4: Substrate Initiation

  • Dilute PHOME substrate to 250 µM in Assay Buffer (5x concentration).

  • Dispense 5 µL of substrate into all wells.

  • Final Volume = 25 µL. Final DMSO = 1%.[1]

Step 5: Detection

  • Immediately transfer to a fluorescence microplate reader.

  • Settings: Excitation 330 nm / Emission 465 nm .

  • Read frequency: Every 60 seconds for 30 minutes.

Data Analysis & Calculation

Rate Calculation

Do not use raw RFU values. Instead, calculate the slope (RFU/min) for the linear portion of the curve (typically minutes 5–20). This removes artifacts from the initial mixing phase.

IC50 Regression

Fit the data to a 4-parameter logistic equation (Hill Equation):



  • X: Log of inhibitor concentration.

  • Y: Normalized % Activity (relative to High Control).

  • Hill Slope: For this compound, the slope should be approximately -1.0 .

    • Self-Validation: If the Hill Slope is steep (e.g., -3.0 or higher), it indicates non-specific inhibition (aggregation) or assay artifacts, not true 1:1 enzymatic inhibition.

Mechanistic Interaction Map

Mechanism Inhibitor 1-(4-Hydroxyphenyl)-3-phenylurea ActiveSite sEH Active Site Inhibitor->ActiveSite Enters Pocket Asp335 Asp335 (Catalytic Nucleophile) Inhibitor->Asp335 Urea NH binds Tyr Tyr383 / Tyr466 (Oxyanion Hole) Inhibitor->Tyr Carbonyl O binds Hydrolysis EET Hydrolysis Inhibitor->Hydrolysis BLOCKS ActiveSite->Asp335 Contains ActiveSite->Tyr Contains Asp335->Hydrolysis Normally Catalyzes

Figure 2: Mechanism of Action. The urea pharmacophore engages the catalytic triad, physically blocking the hydrolysis of EETs.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Substrate instabilityKeep PHOME stock in dark; prepare fresh daily.
Steep Hill Slope (>2) Compound aggregationAdd 0.01% Triton X-100 to buffer; ensure BSA is present.
Low Z' Factor (<0.5) Pipetting error or driftUse automated liquid handling; check enzyme stability over time.
IC50 Shift Incubation timeUrea inhibitors are slow-binding. Ensure pre-incubation is consistent (10 min).
The Z' Factor Check

Before accepting data, calculate the Z' factor using your High (HC) and Low (LC) controls:



A value > 0.5  is required to validate the assay run.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase and Epoxyeicosatrienooids on Human Health. Annual Review of Pharmacology and Toxicology. Link

  • Wolf, N. M., et al. (2006). Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Cardiovascular Disease. Journal of Medicinal Chemistry. Link

  • Lee, H. J., et al. (2014). Fluorescence-based assay for soluble epoxide hydrolase inhibitors. Analytical Biochemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Enzyme Assays. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 1-(4-Hydroxyphenyl)-3-phenylurea in Experimental Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1-(4-Hydroxyphenyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(4-Hydroxyphenyl)-3-phenylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffer systems. As a molecule possessing both hydrophobic phenyl rings and polar functional groups, achieving the desired concentration without precipitation can be a significant hurdle. This document provides a logical, step-by-step approach to systematically troubleshoot and overcome these issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental physicochemical properties of 1-(4-Hydroxyphenyl)-3-phenylurea that govern its solubility.

Q1: Why is 1-(4-Hydroxyphenyl)-3-phenylurea so poorly soluble in neutral aqueous buffers?

A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure. It contains two bulky, non-polar phenyl rings, which are hydrophobic and resist interaction with polar water molecules. While the urea (-NH-CO-NH-) and hydroxyl (-OH) groups are polar and capable of hydrogen bonding, their contribution is not sufficient to overcome the hydrophobicity of the large aromatic portions, especially at neutral pH. This dual nature makes it challenging to dissolve in purely aqueous systems.

Q2: What is the most critical factor I should consider to improve its solubility in a buffer?

A2: The single most critical factor is pH . The molecule has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the buffer to a value above the compound's pKa, this hydroxyl group will deprotonate to form a negatively charged phenoxide ion (-O⁻). This ionization dramatically increases the molecule's polarity, thereby significantly enhancing its solubility in water.[1] Conversely, at low pH, the molecule remains fully protonated and less polar.[1]

Q3: What is the best way to prepare a high-concentration stock solution?

A3: A high-concentration stock solution should always be prepared in a 100% water-miscible organic solvent. The most common and effective choices are dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These are strong, polar aprotic solvents that can effectively solvate the molecule. A typical starting concentration for a stock solution would be in the range of 10-50 mM, which can then be serially diluted into your experimental buffer.

Part 2: Systematic Troubleshooting Workflow for Buffer Solubility

If you are observing precipitation when diluting your organic stock solution into an aqueous buffer, follow this systematic workflow. The goal is to find a buffer composition that keeps the compound in solution at your desired final concentration while remaining compatible with your experimental assay.

Troubleshooting Decision Tree

This diagram outlines the logical progression for troubleshooting solubility issues. Start at the top and follow the path based on your experimental outcomes.

G cluster_start cluster_check cluster_actions cluster_results start Start: Compound precipitates in final assay buffer check_cosolvent Is a co-solvent (e.g., DMSO) present in the final buffer? start->check_cosolvent action_cosolvent_screen Action: Perform Co-solvent Tolerance Screen (See Protocol 1) check_cosolvent->action_cosolvent_screen  Yes   action_ph_screen Action: Perform pH Solubility Screen (See Protocol 2) check_cosolvent->action_ph_screen  No   result_success Success: Compound is Soluble action_cosolvent_screen->result_success Soluble result_fail Still Precipitates action_cosolvent_screen->result_fail Insoluble action_ph_screen->result_success Soluble result_fail2 Still Precipitates action_ph_screen->result_fail2 Insoluble action_combine Action: Combine Optimized pH and Co-solvent action_advanced Action: Consider Advanced Methods (e.g., Particle Size Reduction) action_combine->action_advanced Insoluble action_combine->result_success Soluble result_fail->action_ph_screen result_fail2->action_combine

Caption: A step-by-step decision tree for troubleshooting the solubility of 1-(4-Hydroxyphenyl)-3-phenylurea.

Part 3: Experimental Protocols and Data Interpretation

Here are detailed protocols for the key steps in the troubleshooting workflow.

Protocol 1: Systematic Co-solvent Tolerance Study

The purpose of this experiment is to determine the minimum percentage of a water-miscible organic solvent (co-solvent) required to maintain the solubility of your compound at the target concentration.[2][3] Co-solvents work by reducing the overall polarity of the aqueous environment.[2][4]

Methodology:

  • Prepare Stock: Make a 20 mM stock solution of 1-(4-Hydroxyphenyl)-3-phenylurea in 100% DMSO.

  • Set up Dilutions: In a 96-well plate, prepare your standard aqueous buffer (e.g., PBS, pH 7.4).

  • Create Gradient: Add varying amounts of DMSO to the wells to create a gradient (e.g., 0.5%, 1%, 2%, 5%, 10% final DMSO concentration).

  • Add Compound: Spike each well with the compound from your stock solution to achieve your desired final concentration (e.g., 50 µM). Ensure the volume added is small to not significantly alter the co-solvent percentage.

  • Equilibrate and Observe: Mix the plate well, incubate at room temperature for 30-60 minutes, and then visually inspect for any signs of precipitation (cloudiness, crystals). For more quantitative results, read the plate on a nephelometer or plate reader at 620 nm to measure turbidity.[5]

Interpreting the Results:

Your goal is to find the lowest co-solvent concentration that results in no visible precipitation or significant increase in turbidity. Be mindful that high concentrations of co-solvents like DMSO can be toxic in cell-based assays.[6]

Example Data Table:

Final DMSO (%)Final Compound Conc. (µM)Visual ObservationTurbidity (OD 620nm)
0.5%50Heavy Precipitate0.85
1.0%50Moderate Precipitate0.42
2.0%50Slight Haze0.11
5.0%50Clear Solution0.05
10.0%50Clear Solution0.04
Protocol 2: pH-Dependent Solubility Screening

This protocol will identify a suitable pH range where the compound is sufficiently soluble. Phenolic compounds generally show increased solubility at alkaline pH values due to deprotonation.[1][7]

Methodology:

  • Prepare Buffers: Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5, 9.0). A universal buffer system or a series of phosphate/borate buffers can be used.

  • Prepare Stock: Use a concentrated stock solution in 100% DMSO (e.g., 20 mM).

  • Add Compound: Add a small aliquot of the stock solution to each buffer to reach your target concentration. Keep the final DMSO concentration constant and low (e.g., ≤1%) across all samples.

  • Equilibrate and Observe: Mix, incubate for 30-60 minutes, and assess solubility visually or by measuring turbidity as described in Protocol 1.

Visualizing the Mechanism:

The change in solubility is driven by the equilibrium between the neutral phenol and the charged phenoxide ion.

G cluster_main cluster_labels mol_neutral Phenol Form (Neutral) Poorly Soluble mol_ion Phenoxide Form (Anionic) Highly Soluble mol_neutral->mol_ion  + OH⁻ - H₂O   low_ph Low pH (< pKa) high_ph High pH (> pKa)

Caption: Effect of pH on the ionization state and solubility of 1-(4-Hydroxyphenyl)-3-phenylurea.

Interpreting the Results:

You will likely observe a sharp increase in solubility as the buffer pH surpasses the pKa of the phenolic group (typically around pH 8-10 for phenols).

Example Data Table:

Buffer pHFinal Compound Conc. (µM)Final DMSO (%)Visual Observation
6.0201%Precipitate
7.0201%Precipitate
7.5201%Hazy
8.0201%Clear
8.5201%Clear
9.0201%Clear
Part 4: Advanced Strategies and Final Checks
Q4: I've optimized pH and co-solvent, but I still see precipitation over time or at higher concentrations. What's next?

A4: If the above strategies are insufficient, you can explore methods that alter the physical state of the compound.

  • Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solid.[9] By reducing the particle size (a process called micronization), you can increase the dissolution rate, which may be sufficient to achieve your target concentration in a kinetically stable state.[10]

    • Lab-Scale Method: Before preparing the stock solution, thoroughly grind the solid compound using a mortar and pestle. Alternatively, prepare a slurry of the compound in your optimized buffer and treat it with a bath or probe sonicator. This can help break down larger agglomerates into smaller particles.[9]

  • Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. This should be used with caution, as surfactants can interfere with many biological assays, particularly those involving membranes or proteins.

Final Best Practices Checklist:
  • Always use a freshly prepared dilution from your organic stock for each experiment. Avoid freeze-thawing aqueous dilutions, as this can promote precipitation.

  • Add the stock solution to the buffer, not the other way around. Add the small volume of concentrated stock into the full volume of buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.[6]

  • Visually inspect your final solution against a light source and in a clear container before use. What appears clear in a colored 96-well plate may be hazy in a cuvette.

  • Run a vehicle control. Always include a control group that is treated with the buffer containing the same final concentration of pH-adjusted buffer and co-solvent (e.g., 5% DMSO in pH 8.5 buffer) but without the compound. This is crucial to ensure that your solubilization method itself is not causing an effect in your assay.[11]

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637788, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3245827, 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea. PubChem. Available at: [Link]

  • Abdel-aal, S. H., & Wagdy, S. M. (2010). Effect of pH on the solubility of phenolic compounds. ResearchGate. Available at: [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available at: [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Available at: [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. PubMed Central. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349605, 1-(4-Hydroxyphenyl)-3-methylurea. PubChem. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Li, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • Illumina. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Available at: [Link]

  • F1000Research. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Available at: [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. Available at: [Link]

  • HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

  • ResearchGate. (n.d.). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available at: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Mol-Instincts. (n.d.). Cas no 38652-14-1 (1-(4-Hydroxyphenyl)-3-methylurea). Available at: [Link]

  • Pro-Drug. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Available at: [Link]

  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available at: [Link]

Sources

Optimization

Technical Support Center: Phenylurea Compound Permeability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylurea compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylurea compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the common challenge of poor cell permeability with this important class of molecules.

Introduction: The Phenylurea Permeability Challenge

Phenylurea derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] However, a significant hurdle in their development is their often-unpredictable and poor cell permeability. This can lead to a frustrating disconnect between high potency in biochemical assays and weak or non-existent activity in cell-based models.[3]

This guide is structured to walk you through diagnosing the root cause of poor permeability for your specific phenylurea compound and to provide actionable strategies for improvement.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial questions and provides a rapid troubleshooting framework.

Q1: My phenylurea compound is highly active in my enzyme assay but shows no activity in my cell-based assay. What's the likely cause?

A: This is a classic indicator of poor cell permeability.[3] The compound simply cannot reach its intracellular target in sufficient concentrations. Other potential, but often secondary, reasons include metabolic instability or rapid efflux from the cell.[3]

Q2: Why do my IC50 values for the same phenylurea compound vary so much between experiments?

A: High variability is frequently linked to poor aqueous solubility.[3] Phenylurea compounds are often dissolved in a high concentration stock solution (e.g., in DMSO) and then diluted into an aqueous assay buffer. If the compound's solubility limit is exceeded during this dilution, it can precipitate out of solution. This leads to an unknown and inconsistent effective concentration of the compound in your assay, resulting in high variability in your results.[3]

Q3: What are the key physicochemical properties of my phenylurea compound that I should be most concerned about for cell permeability?

A: Based on established principles of drug permeability, you should focus on the following:

  • Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a lipid (fat-like) environment versus an aqueous one. A LogP value that is too low (too hydrophilic) will prevent the compound from entering the lipid-rich cell membrane. A value that is too high (too lipophilic) can cause the compound to become trapped within the membrane. For oral absorption, a LogP value between 1.35 and 1.8 is often considered ideal, while CNS-targeting drugs may have an optimal LogP around 2.[4]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on your molecule is critical. A high number of these increases the energy required to shed the "water shell" around the molecule to enter the hydrophobic membrane interior.[5]

  • Polar Surface Area (PSA): This is the surface area of a molecule that comes from polar atoms (usually oxygen and nitrogen). A higher PSA is generally associated with lower permeability.

  • Molecular Weight: Larger molecules generally have a harder time passively diffusing across the cell membrane.[6]

  • Aqueous Solubility: As mentioned in Q2, if your compound is not soluble in your assay medium, it cannot permeate the cell.

Q4: I suspect my compound is being actively pumped out of the cells. How can I check for this?

A: You are likely dealing with efflux pumps, such as P-glycoprotein (P-gp).[7] These are membrane proteins that actively transport a wide variety of molecules out of the cell. A common way to investigate this is to run your cell-based assay in the presence and absence of a known efflux pump inhibitor, such as verapamil.[8] If the activity of your compound increases in the presence of the inhibitor, it is likely a substrate for that efflux pump. This can be more definitively determined using a bidirectional Caco-2 assay (see Part 3).

Troubleshooting Decision Tree

Use this decision tree to guide your initial troubleshooting efforts when you observe a lack of cellular activity with your phenylurea compound.

G start Start: Potent in Biochemical Assay, Weak/Inactive in Cellular Assay solubility Is the compound soluble in the final assay medium at the tested concentration? start->solubility permeability Is poor permeability suspected? solubility->permeability Yes improve_sol Improve Solubility: - Use co-solvents (e.g., low % DMSO). - Test different buffer systems. - Consider formulation strategies. solubility->improve_sol No efflux Is efflux suspected? permeability->efflux Permeability still an issue after solubility is addressed run_pampa Assess Passive Permeability: Run a PAMPA assay (see Protocol 1). permeability->run_pampa run_caco2 Assess Active Transport & Efflux: Run a bidirectional Caco-2 assay (see Protocol 2). efflux->run_caco2 p_gp_inhibitor Test with Efflux Pump Inhibitors: Co-administer your compound with a known inhibitor (e.g., verapamil) in the cellular assay. efflux->p_gp_inhibitor low_papp PAMPA shows low Papp value. run_pampa->low_papp high_er Caco-2 shows high Efflux Ratio (ER > 2). run_caco2->high_er activity_restored Cellular activity is restored/increased with inhibitor. p_gp_inhibitor->activity_restored strategies Proceed to Improvement Strategies: - Chemical Modification - Prodrug Approach - Formulation Strategies low_papp->strategies high_er->strategies activity_restored->strategies

Caption: Troubleshooting workflow for low cellular activity.

Part 2: Quantitative Assessment of Permeability

To make informed decisions about how to improve your compound, you must first quantitatively assess its permeability. Here are two industry-standard assays for this purpose.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to evaluate the passive diffusion of a compound across an artificial lipid membrane. It is an excellent first step to determine if your compound has favorable physicochemical properties for passive transport.[9]

Experimental Workflow for PAMPA

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare Donor Solution: Compound in buffer (e.g., PBS) with 5% DMSO. assemble Assemble Sandwich: Place donor plate onto acceptor plate. prep_solutions->assemble prep_membrane Prepare Donor Plate: Coat membrane with lipid solution (e.g., lecithin in dodecane). prep_membrane->assemble prep_acceptor Prepare Acceptor Plate: Fill with buffer + 5% DMSO. prep_acceptor->assemble incubate Incubate: Room temperature with shaking for 5-18 hours. assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound: Measure concentration in both donor and acceptor wells via LC-MS/MS. disassemble->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the PAMPA permeability assay.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Lipid Solution: Prepare a solution of a lipid, such as 10% lecithin in dodecane.[9]

    • Donor Solution: Dissolve your phenylurea compound in a suitable buffer (e.g., PBS, pH 7.4) to your desired final concentration. It is common to use a small percentage of a co-solvent like DMSO (e.g., 5%) to aid solubility.[10]

    • Acceptor Solution: This is typically the same buffer used for the donor solution, also containing the same percentage of co-solvent.

  • Prepare Plates:

    • Donor Plate: This is a 96-well filter plate with a hydrophobic PVDF membrane. Carefully coat the membrane of each well with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.

    • Acceptor Plate: This is a standard 96-well plate. Fill each well with the acceptor solution (e.g., 300 µL).[11]

  • Run the Assay:

    • Add your donor solution to each well of the coated donor plate (e.g., 200 µL).

    • Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor plate wells are submerged in the acceptor solution.

    • Incubate the plate "sandwich" at room temperature for a defined period (typically 5 to 18 hours) with gentle shaking.[11][12]

  • Analyze Results:

    • After incubation, carefully separate the plates.

    • Determine the concentration of your compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, and the incubation time.

Interpreting PAMPA Results:

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation for Phenylurea Compounds
> 10HighPassive permeability is likely not a limiting factor. If cellular activity is still low, suspect efflux.
1 - 10MediumPermeability may be suboptimal. Chemical modification could be beneficial.
< 1LowPoor passive permeability is a major issue. The compound's physicochemical properties need significant improvement.

Note: These are general ranges and can vary depending on the specific PAMPA protocol.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is the gold standard for in vitro prediction of human intestinal absorption.[13] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, including efflux pumps like P-gp.[5] This assay can measure both passive diffusion and active transport.

Step-by-Step Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded onto semi-permeable filter inserts in multi-well plates (e.g., Transwell plates).

    • The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check:

    • Before the experiment, the integrity of the cell monolayer must be confirmed. This is typically done by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the lab's established range (e.g., 300-500 Ω·cm²).[13]

    • Alternatively, the leakage of a low-permeability marker like Lucifer Yellow can be measured.[13]

  • Transport Experiment (Apical to Basolateral - A to B):

    • This direction simulates absorption from the gut into the bloodstream.

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[14]

    • Add the test compound solution to the apical (upper) chamber.[5]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined time (e.g., 2 hours).[5]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Transport Experiment (Basolateral to Apical - B to A):

    • This direction is used to measure efflux.

    • The procedure is the same as above, but the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.[5]

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both the A to B and B to A directions.

Interpreting Caco-2 Results:

The key metric from a bidirectional Caco-2 assay is the Efflux Ratio (ER) :

ER = Papp (B to A) / Papp (A to B)

Efflux Ratio (ER)InterpretationRecommended Action
< 2No significant effluxThe compound is not a major substrate for the efflux pumps expressed in Caco-2 cells. Focus on improving passive permeability if Papp (A-B) is low.
2 - 5Moderate effluxThe compound is likely an efflux pump substrate. This will limit its intracellular concentration.
> 5High effluxThe compound is a strong substrate for efflux pumps. This is a major liability for oral bioavailability and intracellular activity.

If a high ER is observed, consider re-running the assay with a P-gp inhibitor. A significant reduction in the ER would confirm P-gp mediated efflux.

Part 3: Strategies for Improving Phenylurea Permeability

Once you have diagnosed the cause of poor permeability, you can employ several strategies to improve it.

Strategy 1: Chemical Modification (Structure-Permeability Relationships)

Altering the chemical structure of your phenylurea compound is a powerful way to improve its permeability.

Key Principles for Modification:

  • Increase Lipophilicity: The interaction of phenylurea herbicides with model membranes has been shown to correlate with their partition coefficient (log K(ow)), with more hydrophobic compounds showing greater interaction.[15] Consider adding small, lipophilic groups to the phenyl rings.

  • Reduce Hydrogen Bonding: The urea moiety itself is a key contributor to hydrogen bonding. While essential for the activity of many phenylureas, modifications can be made to reduce the overall hydrogen bonding capacity of the molecule.

  • Bioisosteric Replacement: In some cases, the urea linker itself can be a liability for intestinal absorption. One study showed that replacing the urea moiety in a compound with a cyanoguanidine group led to improved Caco-2 cell permeability.[15]

  • Consider Steric Effects: The position of substituents matters. For example, 2-substituted (ortho) phenyl ureas have been found to be less active than 4-substituted (para) derivatives, potentially due to steric hindrance.

Example Physicochemical Data for Phenylurea Derivatives:

This table provides an example of how physicochemical properties can vary with substitution patterns.

CompoundSubstituent (R)Melting Point (°C)Rf ValueLogP (Calculated)
1-(2-phenoxyacetyl)-3-phenylureaH125-1280.52~2.5
1-(2-(2-nitrophenoxy)acetyl)-3-phenylurea2-NO₂85-880.56~2.6
1-(2-(m-tolyloxy)acetyl)-3-phenylurea3-CH₃115-1180.80~3.0
1-(2-(4-chlorophenoxy)acetyl)-3-phenylurea4-Cl110-1120.66~3.2
1-(2-(2,6-dichlorophenoxy)acetyl)-3-phenylurea2,6-(Cl)₂100-1050.58~3.9

Data adapted from Verma et al. (2013)[14] and calculated LogP values are estimations.

Strategy 2: The Prodrug Approach

A prodrug is a chemically modified, inactive version of a drug that is converted to the active form in the body.[16] This strategy is particularly useful for masking polar functional groups (like -OH, -NH₂, -COOH) that hinder membrane permeability.[9]

How it Works:

By adding a lipophilic promoiety (e.g., via an ester linkage), you can increase the overall lipophilicity of the molecule, allowing it to more easily cross the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave off the promoiety, releasing the active parent drug.[17]

Workflow for Prodrug Design

G start Parent Phenylurea (Active, Poorly Permeable) identify Identify Polar Functional Group (e.g., -OH, -NH2) start->identify select Select Lipophilic Promoiety (e.g., Alkyl ester, Carbonate) identify->select synthesize Synthesize Prodrug select->synthesize result Prodrug (Inactive, Permeable) synthesize->result test Test Prodrug Permeability (PAMPA, Caco-2) confirm Confirm Bioconversion: Incubate with cell lysates/microsomes and measure release of parent drug. final Parent Drug Released Intracellularly confirm->final result->test result->confirm

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-(4-Hydroxyphenyl)-3-phenylurea

Role: Senior Application Scientist Subject: Method Development & Troubleshooting Guide for 1-(4-Hydroxyphenyl)-3-phenylurea (HPU) and Related Impurities. Introduction: The Separation Challenge Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist

Subject: Method Development & Troubleshooting Guide for 1-(4-Hydroxyphenyl)-3-phenylurea (HPU) and Related Impurities.

Introduction: The Separation Challenge

Welcome to the technical support center. You are likely here because you are analyzing 1-(4-Hydroxyphenyl)-3-phenylurea (HPU), a compound often encountered in cytokinin research or as a metabolite of phenylurea herbicides.[1][2][3]

The Chromatographic Paradox: The core challenge with HPU is the polarity gap.[1][3] The main analyte is moderately hydrophobic (logP ~2.8), but its primary synthesis precursor and degradation product, 4-Aminophenol , is highly polar and hydrophilic.[1][3] Standard C18 methods often retain HPU well but allow 4-Aminophenol to elute in the void volume (


), making quantitation impossible.[1][3]

This guide provides a self-validating protocol to capture both the polar impurities and the hydrophobic main peak with high resolution.[1][2][3]

Core Method Parameters (The "Golden Standard")

We recommend a Gradient Reversed-Phase approach.[1][2] Isocratic methods generally fail to resolve the diverse polarity span of the impurities (Aniline, Phenyl Isocyanate, 4-Aminophenol) within a reasonable runtime.[1][3]

Recommended Method Configuration
ParameterSpecificationRationale
Column C18 with Polar Endcapping (e.g., Zorbax SB-Aq, Kinetex Biphenyl, or Atlantis T3) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µmStandard C18 columns suffer from "phase collapse" in high aqueous content needed to retain 4-Aminophenol.[1][2] "Aq" or polar-embedded phases prevent this.[1][2]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5)Low pH suppresses silanol activity (reducing tailing) and keeps the phenolic group (

) protonated/neutral.[1][3]
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for ureas compared to Methanol due to lower viscosity and dipole interactions.[2][3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2][4]
Column Temp 30°C - 40°CSlightly elevated temperature improves mass transfer and reduces backpressure.[1][2]
Detection UV @ 245 nm (Main) & 275 nm (Impurity)245 nm is the isosbestic point for many phenylureas; 275 nm is specific for the phenol moiety.[1][3]
Injection Vol 5 - 10 µLKeep low to prevent solvent effects on early eluting peaks.[1][2]
Gradient Profile
  • 0-3 min: 5% B (Isocratic hold to retain 4-Aminophenol)

  • 3-15 min: 5%

    
     60% B (Linear gradient)
    
  • 15-20 min: 60%

    
     90% B (Wash lipophilic dimers)[1][2][3]
    
  • 20-25 min: 5% B (Re-equilibration)

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users.

Q1: My "Impurity A" (4-Aminophenol) is co-eluting with the solvent front. How do I retain it?

Diagnosis: 4-Aminophenol is highly polar.[1][2] On a standard C18 column with >10% organic solvent at the start, it will not interact with the stationary phase.[3] Corrective Action:

  • Switch Column Chemistry: Use a column designed for 100% aqueous stability (e.g., C18-Aq or Phenyl-Hexyl).[1][2][3]

  • Ion-Pairing (Alternative): If you cannot change columns, add 10 mM Sodium Octanesulfonate to Mobile Phase A.[1][2][3] This acts as a "chemical anchor," increasing the retention of the amine group on the hydrophobic stationary phase.[1][3] Note: If you use ion-pairing, you must dedicate the column to this method.[1][3]

Q2: The main HPU peak is tailing significantly (

). Why?

Diagnosis: This is likely due to secondary silanol interactions .[1][2] The urea nitrogens and the phenolic hydroxyl can hydrogen-bond with residual silanols on the silica support.[1][3] Corrective Action:

  • Check pH: Ensure your aqueous buffer is pH < 3.[1][2]0. At low pH, surface silanols are protonated (neutral) and less likely to interact.[2][3]

  • Mobile Phase Modifier: If using a standard C18, add 5% Methanol to Mobile Phase A (keep the acid).[3] Methanol can solvate the stationary phase surface better than ACN alone, sometimes masking active sites.[3]

Q3: I see "Ghost Peaks" appearing in my blank injections after analyzing HPU samples.

Diagnosis: Phenylureas are susceptible to hydrolysis and degradation on-column or in the injector loop, especially if the sample solvent is basic or if the run time is long.[1][3] Corrective Action:

  • Needle Wash: Ensure your autosampler needle wash is strong (e.g., 50:50 MeOH:Water).[2][3] HPU can precipitate in pure water.[1][2]

  • Sample Diluent: Dissolve samples in the starting mobile phase (5% ACN / 95% Acidic Water). Do not dissolve in 100% ACN and inject; the solvent mismatch will cause peak distortion and potential precipitation in the valve.[1][3]

Visualizing the Science
Diagram 1: Method Development Decision Tree

This flowchart guides you through optimizing resolution based on specific impurity profiles.

MethodOptimization Start START: Initial Injection (Gradient 5-90% B) CheckVoid Is Impurity A (4-AP) in Void Volume? Start->CheckVoid CheckTailing Is Main Peak Tailing > 1.5? CheckVoid->CheckTailing No Action_Aq Switch to High-Aqueous Compatible Column (C18-Aq) CheckVoid->Action_Aq Yes CheckRes Resolution (Rs) > 2.0 between all peaks? CheckTailing->CheckRes No Action_pH Lower pH to 2.5 (Use Phosphate Buffer) CheckTailing->Action_pH Yes Action_Grad Flatten Gradient Slope (e.g., 10-40% B over 20 min) CheckRes->Action_Grad No Success METHOD VALIDATED CheckRes->Success Yes Action_Aq->CheckTailing Action_pH->CheckRes Action_Grad->Success

Caption: Decision matrix for optimizing retention of polar impurities and peak shape of HPU.

Diagram 2: Impurity & Degradation Pathways

Understanding the chemical origin of impurities is vital for troubleshooting.[1][3]

DegradationPath HPU 1-(4-Hydroxyphenyl)- 3-phenylurea (Main Analyte) Hydrolysis Hydrolysis (Acid/Base/Heat) HPU->Hydrolysis Imp1 4-Aminophenol (Polar Impurity) RT: ~2.5 min Hydrolysis->Imp1 Cleavage A Imp3 Phenyl Isocyanate (Reactive Intermediate) Hydrolysis->Imp3 Cleavage B Imp2 Aniline (Volatile Impurity) RT: ~5.0 min Imp3->Imp2 Rapid Hydrolysis

Caption: Degradation pathway of HPU showing the origin of critical impurities 4-Aminophenol and Aniline.[1][2][3]

References
  • PubChem. (n.d.).[1][2][5] 1-(4-Hydroxyphenyl)-3-phenylurea Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

  • Sielc Technologies. (n.d.).[1][2] HPLC Method for Analysis of 4-Aminophenol. Retrieved from [Link]

  • MDPI. (2020).[1][2] Determination of Phenylurea Herbicides in Water Samples by HPLC. Retrieved from [Link][1][2][3]

  • Chromatography Online. (2008).[1][2] Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Reduce Background Noise in Enzymatic Assays

Welcome to our technical support center dedicated to helping you troubleshoot and reduce background noise in your enzymatic assays. High background can significantly diminish your assay's sensitivity and reliability, lea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center dedicated to helping you troubleshoot and reduce background noise in your enzymatic assays. High background can significantly diminish your assay's sensitivity and reliability, leading to ambiguous results.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you identify and address the root causes of elevated background signals.

Troubleshooting Guide: A Systematic Approach to Reducing Background Noise

High background noise in enzymatic assays can stem from various sources, including the reagents, the enzyme itself, the assay protocol, and even the instrumentation. This guide will walk you through a systematic process to diagnose and resolve these issues.

Is the source of the high background related to the substrate or other reagents?

Unwanted signal generated from the assay components in the absence of enzymatic activity is a frequent cause of high background.

Common Issues & Solutions

Issue Potential Cause Recommended Solution
High signal in "no-enzyme" control wells Substrate Instability: The substrate may be degrading spontaneously under the assay conditions (pH, temperature, light exposure).[3]1. Run a substrate-only control: Incubate the substrate in the assay buffer under the same conditions as your main experiment and measure the signal over time. A significant increase in signal indicates instability. 2. Optimize buffer conditions: Test a range of pH values and buffer compositions to find conditions that maintain substrate stability without compromising enzyme activity.[4][5] 3. Protect from light: If the substrate is light-sensitive, perform the assay in the dark or use opaque plates.[6][7]
Contaminated Reagents: Buffers, cofactors, or other additives may be contaminated with a substance that generates a signal.[8]1. Prepare fresh reagents: Always use high-quality, freshly prepared buffers and solutions.[8] 2. Test individual components: Systematically omit each component from a "no-enzyme" control to pinpoint the source of the background signal.
Intrinsic Fluorescence/Absorbance of Reagents: Some compounds naturally fluoresce or absorb light at the detection wavelength.[6][9]1. Select alternative reagents: If possible, choose substrates or detection reagents with lower intrinsic signals.[10] 2. Use appropriate controls: Always include a "no-enzyme, no-substrate" control to determine the baseline signal from the buffer and other additives.[6]
Could the enzyme be the culprit?

Sometimes, the enzyme preparation itself can contribute to the background signal.

Common Issues & Solutions

Issue Potential Cause Recommended Solution
High signal that is dependent on enzyme concentration but not on substrate Contaminating Enzymatic Activities: The enzyme preparation may contain other enzymes that can act on the substrate or other components to produce a signal.[11]1. Source a higher purity enzyme: If possible, obtain the enzyme from a different supplier or use a more purified preparation. 2. Characterize the enzyme: Perform activity assays with and without specific inhibitors of the suspected contaminating enzymes.
Non-specific Enzyme Activity: The enzyme may be acting on other components in the assay mixture in a non-specific manner.1. Optimize substrate concentration: Ensure the substrate concentration is appropriate (typically around the Km value) to favor specific binding.[6][11] 2. Include blocking agents: Adding a small amount of a non-reactive protein like Bovine Serum Albumin (BSA) can sometimes reduce non-specific interactions.[6][12]
Is my assay protocol optimized to minimize background?

The way an assay is performed can have a significant impact on the background signal.

Common Issues & Solutions

Issue Potential Cause Recommended Solution
High variability and high background across the plate Insufficient Blocking: In assays involving immobilized components (like ELISAs), non-specific binding of reagents to the plate surface can be a major source of background.[1][13]1. Optimize blocking buffer: Test different blocking agents (e.g., BSA, casein, non-ionic detergents like Tween-20) and concentrations.[8][14] 2. Increase blocking time and temperature: Ensure sufficient time and an appropriate temperature for the blocking step to be effective.[13]
Inadequate Washing: Residual unbound reagents can contribute to the background signal if not properly washed away.[15][16]1. Increase the number and duration of wash steps: Thorough washing between each step is critical.[15] 2. Optimize wash buffer: Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding.[14]
Incorrect Reagent Concentrations: Using too high a concentration of the detection reagent can lead to increased background.[16]1. Titrate detection reagents: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[17]
Incubation Times and Temperatures: Sub-optimal incubation times or temperatures can lead to increased non-specific interactions or substrate degradation.[8]1. Optimize incubation parameters: Systematically vary the incubation times and temperatures to find the conditions that maximize the specific signal while minimizing the background.
Could my instrumentation or labware be contributing to the background?

The physical components of your experimental setup can also be a source of noise.

Common Issues & Solutions

Issue Potential Cause Recommended Solution
High background in fluorescence assays Autofluorescence of Plates: Some microplates have high intrinsic fluorescence.[6]1. Use appropriate plates: For fluorescence assays, use black plates to minimize background fluorescence and crosstalk. For luminescence, use white plates.[6]
Dirty or Scratched Plates: Contaminants or imperfections on the plate surface can scatter light and increase background.1. Use new, high-quality plates: Ensure plates are clean and free from scratches.
Inconsistent readings across the plate Instrument Settings: Incorrect settings on the plate reader (e.g., gain, excitation/emission wavelengths) can affect the signal-to-noise ratio.1. Optimize reader settings: Consult the instrument manual and perform optimization experiments to determine the best settings for your assay.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting high background noise in your enzymatic assays.

TroubleshootingWorkflow start High Background Signal Observed no_enzyme_control Run 'No-Enzyme' Control start->no_enzyme_control is_high Is background still high? no_enzyme_control->is_high substrate_issue Potential Substrate/Reagent Issue is_high->substrate_issue Yes enzyme_issue Potential Enzyme Issue is_high->enzyme_issue No optimize_reagents Optimize Reagents: - Check substrate stability - Prepare fresh buffers - Test individual components substrate_issue->optimize_reagents optimize_enzyme Optimize Enzyme: - Titrate enzyme concentration - Check for contaminants - Add blocking agents (e.g., BSA) enzyme_issue->optimize_enzyme re_evaluate Re-evaluate Background optimize_reagents->re_evaluate optimize_enzyme->re_evaluate protocol_issue Potential Assay Protocol Issue re_evaluate->protocol_issue Still High instrument_issue Potential Instrumentation Issue re_evaluate->instrument_issue Still High end Low Background Achieved re_evaluate->end Resolved optimize_protocol Optimize Protocol: - Titrate detection reagents - Optimize incubation times/temps - Improve washing/blocking protocol_issue->optimize_protocol optimize_protocol->re_evaluate check_instrument Check Instrumentation: - Use appropriate plates - Optimize reader settings instrument_issue->check_instrument check_instrument->re_evaluate

Caption: A decision tree for troubleshooting high background in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a "no-enzyme" control and a "no-substrate" control?

A1: These controls are essential for diagnosing the source of background noise.[6]

  • A "no-enzyme" control contains all assay components except the enzyme. A high signal in this control points to substrate instability or reagent contamination.[18]

  • A "no-substrate" control contains all assay components except the substrate. This control helps to identify any background signal originating from the enzyme preparation itself or other reagents.

Q2: How can detergents in my buffer affect background noise?

A2: Detergents can have a dual effect. Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) are often added to blocking and wash buffers to reduce non-specific binding.[8][14] However, high concentrations of certain detergents can denature the enzyme or interfere with the assay chemistry, potentially increasing the background signal.[19][20] It is crucial to determine the optimal type and concentration of detergent for your specific assay.

Q3: My background is low, but my overall signal is also very low. What should I do?

A3: A low signal-to-noise ratio can be just as problematic as high background. To increase your signal, you can try:

  • Optimizing enzyme and substrate concentrations: Ensure you are working under conditions that favor robust enzyme activity.[21]

  • Adjusting buffer pH and ionic strength: The optimal conditions for enzyme activity should be determined experimentally.[5]

  • Increasing incubation time: Allowing the reaction to proceed for a longer period (within the linear range) can generate more product and a stronger signal.[11]

  • Using a more sensitive detection method: For example, switching from a colorimetric to a fluorescence-based assay can significantly increase sensitivity.[7]

Q4: Can the order of reagent addition affect my background?

A4: Yes, the order of reagent addition can be important. For instance, pre-incubating the enzyme with an inhibitor before adding the substrate is standard practice in inhibition assays. In general, it is best to initiate the reaction by adding either the enzyme or the substrate last, after all other components have been mixed. This ensures that the reaction starts simultaneously in all wells.

Experimental Protocols

Protocol 1: Determining Optimal Buffer pH

This protocol will help you identify the optimal pH for your enzyme, which can be crucial for both activity and stability, thereby potentially reducing background.

Materials:

  • A series of buffers with overlapping pH ranges (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris for pH 7.5-9).

  • Your enzyme of interest.

  • The appropriate substrate and any necessary cofactors.

  • A microplate reader.

Procedure:

  • Prepare a master mix for each pH to be tested, containing the assay buffer and any required cofactors.[4]

  • In a 96-well plate, add the substrate to the appropriate wells.

  • Initiate the reaction by adding the enzyme to each well. Ensure the final concentrations of enzyme and substrate are consistent across all pH conditions.[4]

  • Include a "no-enzyme" control for each pH to measure non-enzymatic substrate degradation.[4]

  • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.

  • Measure the rate of product formation (or substrate consumption) over time.

  • Analyze the data:

    • Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.

    • Plot the initial velocity (v₀) against the buffer pH.

    • The pH at which the highest activity is observed is the optimal pH for your enzyme under these specific assay conditions.[4]

Protocol 2: Titration of a Detection Reagent

This protocol is for determining the optimal concentration of a detection reagent to maximize the signal-to-noise ratio.

Materials:

  • Your primary and enzyme-conjugated secondary antibodies (or other detection reagents).

  • The appropriate substrate for the enzyme conjugate.

  • Blocking buffer and wash buffer.

  • A microplate reader.

Procedure:

  • Prepare your assay plate up to the step before adding the detection reagent of interest (e.g., after primary antibody incubation and washing).

  • Create a serial dilution of the detection reagent in the appropriate buffer.

  • Add the different concentrations of the detection reagent to the wells. Include a "no detection reagent" control.

  • Incubate for the recommended time and temperature.

  • Wash the plate thoroughly to remove any unbound detection reagent.

  • Add the substrate and allow the signal to develop.

  • Stop the reaction if necessary and read the plate.

  • Analyze the data:

    • Plot the signal intensity versus the concentration of the detection reagent.

    • Choose the lowest concentration of the detection reagent that gives a robust signal without a significant increase in the background of the negative control wells.

References

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • Surmodics IVD.
  • PubMed. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • Reduction of non-specific binding in immunoassays requiring long incub
  • PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. [Link]

  • Abcam. How to deal with high background in ELISA.
  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays.
  • Surmodics IVD. What Causes High Background in ELISA Tests?.
  • Caltag Medsystems. (2024, February 13). Causes Of High Background In ELISA Tests and How to Solve Them.
  • Sandiego. Biochem Lab Enzyme Assay Background F21.
  • PMC. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]

  • ResearchGate. (2025, August 6).
  • BellBrook Labs. (2025, November 11).
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • ResearchGate. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • AAT Bioquest. (2020, December 1). What are the reasons for high background in ELISA?.
  • NCBI - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS. [Link]

  • Sigma-Aldrich. Enzyme Activity Assays.
  • MDPI. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. [Link]

  • Wikipedia. Enzyme assay.
  • Benchchem.
  • Oxford Gene Technology. How do I reduce high background in my FISH assay?.
  • Biocompare Bench Tips. (2012, October 8). Tips for Reducing ELISA Background.
  • PMC. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

  • Reduction of Multiexponential Background in Fluorescence with Phase-Sensitive Detection.
  • PubMed. (2020, August 6). Reducing background absorbance via a double-lock strategy for detection of alkaline phosphatase and α-fetoprotein. [Link]

  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques.
  • ResearchGate. (2016, August 29). Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score?.
  • PubMed. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]

  • PubMed - NIH. Noise control in solid-phase immunoassays by use of a matrix coat. [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests.
  • Biology Stack Exchange. (2016, November 24). How do detergents interfere with protein assays?.
  • Thermo Fisher Scientific. (2021, September 24). Enzyme Assay Automation in Detergents Analysis Faster Method Development, Higher Results Confidence.
  • Benchchem.
  • PMC. (2010, March 5). Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica. [Link]

  • Boster Bio. IHC Troubleshooting Guide | Common Issues & Fixes.
  • Sustainability Directory. (2025, April 5). What Factors Contribute to Enzyme Instability? → Question.
  • ResearchGate. Effects of detergents and bleaching agents on enzyme activity.
  • ResearchGate. (2023, July 13). ELISA background removal?.
  • Yeser Chemicals. (2024, October 10). Unlocking the Power of Enzymes in Detergents: Types, Benefits, and How They Revolutionize Cleaning.
  • Bitesize Bio. Top tips for positive ChIP results.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(4-Hydroxyphenyl)-3-phenylurea vs. Clinical Kinase Inhibitors

Executive Summary & Molecular Positioning[1] This guide provides a technical comparison between 1-(4-Hydroxyphenyl)-3-phenylurea (hereafter referred to as Core Scaffold A ) and clinically approved kinase inhibitors, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Positioning[1]

This guide provides a technical comparison between 1-(4-Hydroxyphenyl)-3-phenylurea (hereafter referred to as Core Scaffold A ) and clinically approved kinase inhibitors, specifically Sorafenib and Regorafenib .

Core Scaffold A represents the minimal pharmacophore required for Type II kinase inhibition . While it possesses the essential urea "linker" capable of hydrogen bonding with the Glu/Asp "gatekeeper" residues in the kinase ATP-binding pocket, it lacks the hydrophobic "tail" and solubilizing moieties required for nanomolar potency and bioavailability.

Key Finding: In direct efficacy comparisons, Core Scaffold A typically exhibits IC50 values in the micromolar range (>10 µM) , whereas optimized analogs (Sorafenib) exhibit efficacy in the nanomolar range (2–90 nM) against targets like Raf-1 and VEGFR-2 .

Mechanistic Analysis: The Urea "Warhead"

To understand the efficacy gap, one must analyze the binding mode. 1-(4-Hydroxyphenyl)-3-phenylurea functions as a Type II Inhibitor , meaning it binds to the kinase when the enzyme is in the inactive DFG-out conformation.

Structural Causality
  • The Urea Bridge: The N-H groups of the urea moiety form bidentate hydrogen bonds with the conserved Glutamate (Glu) in the

    
    C-helix and the Aspartate (Asp) of the DFG motif.
    
  • The Hydroxyphenyl Group: In Core Scaffold A, this mimics the "head" group but lacks the steric bulk to occupy the hydrophobic allosteric pocket fully.

  • The Phenyl Group: In Core Scaffold A, this is unsubstituted. In Sorafenib, this ring is substituted with Cl and CF3, which drastically increases lipophilicity and binding affinity to the hydrophobic pocket.

Signaling Pathway & Inhibition Logic (DOT Visualization)

The following diagram illustrates the specific intervention point of these urea-based inhibitors within the MAPK/ERK pathway.

Kinase_Pathway GrowthFactor Growth Factor (EGF/VEGF) RTK RTK (VEGFR/EGFR) GrowthFactor->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase (Target) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Scaffold 1-(4-Hydroxyphenyl)-3-phenylurea (Weak Binding) Scaffold->RAF IC50 > 10µM Sorafenib Sorafenib (High Affinity) Sorafenib->RTK Inhibits VEGFR Sorafenib->RAF IC50 ~ 6nM

Figure 1: Mechanism of Action. Both compounds target the RAF kinase ATP-binding pocket, but Sorafenib (Red) achieves potent inhibition due to optimized hydrophobic interactions, whereas the Core Scaffold (Grey) binds weakly.

Comparative Efficacy Data

The following table synthesizes experimental data comparing the Core Scaffold to its optimized clinical derivatives.

Feature1-(4-Hydroxyphenyl)-3-phenylurea (Core Scaffold)Sorafenib (Optimized Drug)Regorafenib (Fluorinated Analog)
Primary Target Non-specific / Weak Raf BinderC-Raf, B-Raf, VEGFR-2 VEGFR-2, TIE2, RET, Raf
Binding Mode Type II (DFG-out)Type II (DFG-out)Type II (DFG-out)
IC50 (Raf-1) > 10,000 nM (Est.)6 nM ~2.5 nM
IC50 (VEGFR-2) > 15,000 nM (Est.)90 nM 4.2 nM
Solubility (Water) Moderate (due to -OH)Very Low (requires tosylate salt)Very Low
Key Structural Lack Lacks hydrophobic "tail" (CF3/Cl)Contains 4-chloro-3-(trifluoromethyl)phenylContains Fluorine on central ring

*Note: Exact IC50s for the unsubstituted scaffold are often not reported in clinical literature as they fall below the screening threshold (typically 10 µM) in High-Throughput Screening (HTS) campaigns.

Experimental Validation Protocols

To validate the efficacy difference in your own laboratory, use the following self-validating protocols.

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of the Core Scaffold vs. Sorafenib against Raf-1.

Reagents:

  • Recombinant Raf-1 kinase.

  • MEK1 (substrate).

  • ATP (at Km).

  • Test Compounds: 1-(4-Hydroxyphenyl)-3-phenylurea (dissolved in DMSO).

Workflow:

  • Preparation: Prepare a 10-point dilution series of the Core Scaffold (Range: 100 µM to 0.1 µM) and Sorafenib (Range: 1 µM to 0.001 µM).

  • Incubation: Mix kinase, buffer, and compound. Incubate for 15 mins at room temperature to allow Type II binding (slow-off rate).

  • Reaction: Add ATP and Substrate. Incubate for 60 mins.

  • Detection: Add FRET detection reagents (e.g., Eu-labeled anti-phospho-MEK).

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

    • Validation Check: If the Core Scaffold shows <50% inhibition at 10 µM, report IC50 as ">10 µM".

Cellular Proliferation Assay (MTT)

Objective: Assess if the weak kinase binding translates to any phenotypic effect.

  • Cell Line: A549 or MDA-MB-231 (Raf/Ras dependent lines).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with Core Scaffold vs. Sorafenib (72 hours).

  • Readout: Add MTT reagent; read Absorbance at 570 nm.

  • Expectation: Sorafenib will show cell death (IC50 ~1-5 µM cellular). The Core Scaffold will likely show minimal toxicity up to 100 µM, indicating poor potency or off-target antioxidant effects (due to the phenol group).

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases." Cancer Research.

  • Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell.

  • Liu, L., et al. (2006). "Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5." Cancer Research.

  • Bankston, D., et al. (2002). "A Scale-Up Synthesis of the Anti-Cancer Agent BAY 43-9006." Organic Process Research & Development. (Describes the urea synthesis chemistry).

  • PubChem Compound Summary. "1-(4-Hydroxyphenyl)-3-phenylurea." National Center for Biotechnology Information. (Note: Link directs to closest structural analog entry for verification).

Comparative

in vivo efficacy studies of 1-(4-Hydroxyphenyl)-3-phenylurea in animal models

Publish Comparison Guide: In Vivo Efficacy of the HPPU-Monobody Bio-orthogonal System Executive Summary In the landscape of drug development and chemical biology, the HPPU (1-(4-Hydroxyphenyl)-3-phenylurea) – Monobody Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Efficacy of the HPPU-Monobody Bio-orthogonal System

Executive Summary

In the landscape of drug development and chemical biology, the HPPU (1-(4-Hydroxyphenyl)-3-phenylurea) – Monobody System has emerged as a high-precision alternative to the traditional Biotin-Avidin complex. While Biotin-Avidin remains the gold standard for affinity purification and labeling, its utility in in vivo animal models is severely compromised by endogenous biotin interference (high background in liver/kidney) and the tetrameric nature of streptavidin, which causes receptor clustering.

This guide evaluates the in vivo efficacy of the HPPU system, specifically focusing on its application as a bio-orthogonal tagging and retrieval tool . We compare its performance against Biotin-Avidin and Covalent Protein Tags (HaloTag/SNAP-tag), providing experimental protocols for validating its superior Signal-to-Noise Ratio (SNR) and pharmacokinetic stability in murine models.

Mechanistic Foundation: The "Lock-and-Key" Architecture

The core of this technology is the specific interaction between the synthetic small molecule HPPU and an engineered Monobody (a fibronectin type III domain scaffold).

  • The Ligand (HPPU): A synthetic urea derivative (

    
    ) that is chemically inert and absent in mammalian physiology (Bio-orthogonal).
    
  • The Binder (Monobody): A ~10 kDa protein engineered via TRAP display to bind HPPU with single-digit nanomolar affinity (

    
     nM).
    

Unlike Streptavidin (tetramer), the Monobody is monomeric, ensuring a 1:1 stoichiometry , which is critical for quantitative in vivo imaging and preventing artificial receptor cross-linking.

Visualizing the Interaction Architecture

HPPU_System cluster_0 Traditional Biotin-Avidin System cluster_1 HPPU-Monobody System Avidin Streptavidin (Tetramer) Biotin1 Biotin-Ab Biotin1->Avidin High Affinity Biotin2 Endogenous Biotin Biotin2->Avidin High Background Interference Monobody Monobody (Monomer ~10kDa) HPPU HPPU-Drug Conjugate HPPU->Monobody Specific Binding (Kd ~8.5nM) Tissue Host Tissue (Liver/Kidney)

Figure 1: Mechanistic comparison showing the bio-orthogonality of the HPPU system versus the interference-prone Biotin-Avidin system.

Comparative Analysis: HPPU vs. Alternatives

The following table synthesizes performance metrics derived from recent in vivo biodistribution studies.

Table 1: Performance Benchmarking of Affinity Tag Systems

FeatureHPPU-Monobody Biotin-Streptavidin HaloTag / SNAP-tag
Origin Synthetic / EngineeredNatural (Vitamin B7)Bacterial Enzyme
Stoichiometry 1:1 (Monomer) 1:4 (Tetramer)1:1 (Covalent)
Affinity (

)
~8.5 nM~0.01 pMCovalent (Irreversible)
Tag Size Small Molecule (<300 Da) Small Molecule (<250 Da)Protein (~33 kDa)
Endogenous Background Negligible High (Liver, Kidney, Brain)Low
Immunogenicity Low (Fibronectin scaffold)High (Bacterial protein)Moderate
In Vivo Application Tumor Imaging, Pre-targetingEx vivo staining (mostly)Intravital Microscopy

Key Insight: While Biotin has higher affinity, its utility in vivo is limited by the abundance of endogenous biotin carboxylases in the mitochondria of liver and kidney cells. HPPU bypasses this completely, offering a "clean" window for imaging.

Experimental Protocols: In Vivo Validation

To validate the efficacy of HPPU in your specific disease model, follow these self-validating protocols.

Protocol A: Synthesis of HPPU-Tracer Conjugate

Objective: Create a detectable HPPU probe for in vivo tracking.

  • Starting Material: 1-(4-aminophenyl)-3-phenylurea (Precursor).

  • Conjugation: React the aniline amine of the precursor with an NHS-ester activated fluorophore (e.g., Cy5-NHS or IRDye800CW-NHS) in DMF with DIPEA base.

  • Purification: HPLC (C18 column). Gradient: 10-90% Acetonitrile in Water (0.1% TFA).

  • Validation: Verify Mass (LC-MS) and Purity (>95%).

    • Checkpoint: Ensure the urea moiety remains intact; it is the binding pharmacophore.

Protocol B: In Vivo Signal-to-Noise Assessment (Murine Model)

Objective: Quantify background reduction compared to Biotin.

Reagents:

  • Group 1: HPPU-Cy5 (10 nmol/kg).

  • Group 2: Biotin-Cy5 (10 nmol/kg).

  • Mice: BALB/c (n=5 per group).

Workflow:

  • Administration: IV injection (tail vein).

  • Time-Course Imaging: Perform IVIS fluorescence imaging at 1h, 4h, and 24h post-injection.

  • Ex Vivo Analysis: Sacrifice at 24h. Harvest Liver, Kidney, Tumor (if applicable), and Muscle.

  • Quantification: Calculate the Target-to-Background Ratio (TBR).

    
    
    

Expected Results:

  • Biotin Group: High signal in Liver/Kidney due to endogenous biotin receptors/transporters. Low TBR.

  • HPPU Group: Rapid clearance from non-target tissues. Significantly higher TBR (>3-fold improvement over Biotin).

Protocol C: Pre-Targeting Workflow (Tumor Model)

This is the gold-standard assay for "efficacy" in drug delivery.

PreTargeting Step1 Step 1: Inject Primary Antibody (Conjugated with HPPU) Step2 Wait 24-48h (Clearance of unbound Ab) Step1->Step2 Step3 Step 2: Inject Monobody-Radionuclide (Small size = Fast Penetration) Step2->Step3 Step4 Binding In Situ (Tumor Accumulation) Step3->Step4

Figure 2: Two-step pre-targeting strategy utilizing the size difference between the HPPU-Antibody and the Monobody effector.

  • Step 1: Inject Anti-EGFR antibody conjugated with HPPU.

  • Clearance: Wait 24h. The large antibody accumulates in the tumor but clears slowly from blood.

  • Step 2: Inject Radiolabeled Monobody (e.g.,

    
    Cu-Monobody).
    
  • Efficacy Readout: The small Monobody penetrates the tumor rapidly, binding the HPPU tags on the antibody. Unbound Monobody clears renally within 1-2 hours, resulting in high-contrast PET images.

Safety & Toxicity Profile

While HPPU is a tool compound, its structural core (phenylurea) requires toxicological awareness during study design.

  • Acute Toxicity: Phenylurea derivatives can induce methemoglobinemia at high doses. However, at imaging/targeting doses (<1 mg/kg), no acute toxicity has been reported in murine models [1].

  • Metabolism: HPPU is relatively stable but may undergo hydroxylation in the liver if residence time is prolonged. The Monobody protects the ligand upon binding.

References

  • Hayashi, G., Naito, T., Miura, S., et al. (2024).[1] Creation of a high-affinity mirror-image monobody for bio-orthogonal targeting. Nature Communications , 15, 10723.[1] Link

  • Ishizawa, T., Kawashima, H., et al. (2013).[2] TRAP display: a high-speed selection method for the generation of functional proteins. Journal of the American Chemical Society , 135(14), 5433-5440. Link

  • Bionauts Inc. (2021). Novel Ligand-Protein System: HPPU-Monobody Technical Report. Nagoya University / Bionauts Joint Research .[2] Link

  • Dundas, C. M., & Demonte, D. (2018). Streptavidin-biotin technology: improvements and innovations in cellular and molecular biology. Applied Microbiology and Biotechnology , 102, 3013–3025. Link

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel sEH Inhibitors: A Comparative Analysis of 1-(4-Hydroxyphenyl)-3-phenylurea and the Reference Compound TPPU

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory and pain-related disorders. This enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, we can elevate the levels of these beneficial EETs, offering a promising strategy for the treatment of conditions such as hypertension, neuropathic pain, and inflammatory diseases.

The arylurea scaffold has been a fertile ground for the discovery of potent sEH inhibitors. While numerous compounds have been synthesized, a rigorous and standardized comparison of their performance is often lacking in the literature. This guide provides a comprehensive framework for benchmarking the performance of a novel arylurea compound, 1-(4-Hydroxyphenyl)-3-phenylurea , against a well-established and highly potent reference sEH inhibitor, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) .

This document is structured to not only present a direct comparison but also to elucidate the scientific rationale behind the necessary experimental workflows. It is designed to be a self-validating guide, ensuring that the proposed experiments will yield robust and reliable data for making informed decisions in a drug discovery pipeline.

The Compounds: A Tale of Two Arylureas

1-(4-Hydroxyphenyl)-3-phenylurea is a relatively simple arylurea derivative. Its potential as an sEH inhibitor is inferred from the known activity of structurally related compounds. For instance, 1,3-bis(p-hydroxyphenyl)urea has demonstrated anti-inflammatory and analgesic properties, suggesting that the core hydroxyphenylurea moiety may interact with targets in inflammatory pathways. However, to date, there is a notable absence of published data specifically characterizing its sEH inhibitory activity and pharmacokinetic profile.

TPPU , our reference compound, is a potent and selective sEH inhibitor with extensive characterization in both in vitro and in vivo models.[1] It exhibits low nanomolar IC50 values against human sEH and has demonstrated efficacy in various preclinical models of inflammation and pain.[1][2] Its well-documented profile makes it an ideal benchmark for evaluating the potential of novel sEH inhibitors.

Mechanism of Action: Targeting the Catalytic Site of sEH

The primary mechanism of action for both compounds is the inhibition of the sEH enzyme. The urea functional group is a key pharmacophore that forms hydrogen bonds with critical amino acid residues within the catalytic site of sEH, thereby blocking the hydrolysis of EETs.

sEH_Inhibition_Pathway Arachidonic Acid Arachidonic Acid CYP Epoxy CYP Epoxygenase Arachidonic Acid->CYP Epoxy Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP Epoxy->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 1-(4-Hydroxyphenyl)-3-phenylurea or TPPU Inhibitor->sEH Inhibition Inflammation_Model_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Efficacy Measurement Grouping Animal Grouping Dosing Compound Administration (Vehicle, Test, Reference) Grouping->Dosing Carrageenan Carrageenan Injection (Paw) Dosing->Carrageenan Measurement Measure Paw Volume (Plethysmometer) Carrageenan->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Workflow for the in vivo inflammation model.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a robust and widely used model to study chronic neuropathic pain.

Experimental Protocol:

  • Surgical Procedure: Induce CCI by loosely ligating the sciatic nerve of anesthetized rats.

  • Post-operative Recovery and Baseline Measurement: Allow the animals to recover and measure baseline pain responses (e.g., thermal hyperalgesia and mechanical allodynia) before compound administration.

  • Compound Administration: Administer 1-(4-Hydroxyphenyl)-3-phenylurea and TPPU at various doses over a specified treatment period.

  • Pain Behavior Assessment: Measure thermal and mechanical pain thresholds at regular intervals throughout the treatment period.

  • Data Analysis: Compare the pain thresholds of the treated groups to the vehicle control group to determine the analgesic efficacy of the compounds.

Pharmacokinetic Profiling: Understanding Drug Disposition

A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) properties. A comparative PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 1-(4-Hydroxyphenyl)-3-phenylurea relative to TPPU.

Experimental Protocol:

  • Animal Dosing: Administer a single oral dose of 1-(4-Hydroxyphenyl)-3-phenylurea and TPPU to separate groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Separate the plasma and analyze the concentration of the parent compounds using a validated LC-MS/MS method.

  • PK Parameter Calculation: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.

    • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters for Comparison

Parameter1-(4-Hydroxyphenyl)-3-phenylureaTPPU
Cmax (ng/mL)To be determinedLiterature values available
Tmax (h)To be determinedLiterature values available
AUC (ng*h/mL)To be determinedLiterature values available
t1/2 (h)To be determinedLiterature values available
Bioavailability (F%)To be determinedLiterature values available

Bridging the Data: Structure-Activity Relationship (SAR) Insights

Conclusion: A Roadmap for Rational Drug Discovery

This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of 1-(4-Hydroxyphenyl)-3-phenylurea against the reference sEH inhibitor, TPPU. While direct comparative data for 1-(4-Hydroxyphenyl)-3-phenylurea is currently unavailable, the proposed experimental plan offers a clear roadmap for generating the necessary in vitro, in vivo, and pharmacokinetic data.

By following these self-validating protocols, researchers and drug development professionals can obtain the high-quality, objective data required to assess the therapeutic potential of novel sEH inhibitors. This structured approach, grounded in established scientific principles, will facilitate informed decision-making and accelerate the discovery of new and effective treatments for inflammatory and pain-related diseases.

References

  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. National Center for Biotechnology Information. [Link]

  • Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. [Link]

  • Identification, synthesis, and safety assessment of forchlorfenuron (1-(2-chloro-4-pyridyl)-3-phenylurea) and its metabolites in kiwifruits. PubMed. [Link]

  • Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed Central. [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]

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Comparative

A Researcher's Guide to the Statistical and Kinetic Analysis of Tyrosinase Inhibitors

Introduction: The Significance of Tyrosinase Inhibition Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the production of melanin and other pigments.[1] In humans, it catalyzes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the production of melanin and other pigments.[1] In humans, it catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] While essential for pigmentation and protection against UV radiation, the overproduction of melanin can lead to hyperpigmentation disorders like melasma and age spots.[1][2][3] Consequently, tyrosinase inhibitors are of significant interest to the cosmetic and pharmaceutical industries as skin-whitening agents and treatments for pigmentation-related conditions.[2][4][5] Furthermore, because tyrosinase is also responsible for the undesirable enzymatic browning of fruits and vegetables, its inhibitors are valuable in the food and agriculture sectors.[4][6]

This guide provides a comprehensive framework for the comparative statistical and kinetic analysis of tyrosinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies, explanations of experimental choices, and robust data interpretation strategies to ensure scientifically sound and reproducible results.

Pillar 1: Understanding the Mechanisms of Enzyme Inhibition

Before designing experiments, it is crucial to understand how inhibitors function. Enzyme inhibitors can be broadly classified as reversible or irreversible.[7] Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently deactivating it.[7][8] Reversible inhibitors, however, bind non-covalently and can dissociate from the enzyme.[9][10] The comparative analysis of novel compounds often focuses on reversible inhibitors, which are categorized into several types based on their interaction with the enzyme and its substrate.[8][9]

  • Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme.[7][10][11] This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not change the maximum reaction velocity (Vₘₐₓ).[12][13]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[11] This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[7][11] In pure non-competitive inhibition, the inhibitor decreases Vₘₐₓ but does not affect Kₘ.[12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.[11] This type of inhibition is most effective at high substrate concentrations. It results in a decrease in both Vₘₐₓ and Kₘ.

  • Mixed Inhibition: This is a common type of inhibition where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.[11] Kinetically, mixed inhibitors affect both Vₘₐₓ (decreases) and Kₘ (usually increases).[14]

Pillar 2: Rigorous Experimental Design and Execution

A robust comparative analysis hinges on a well-designed and meticulously executed experimental plan. The goal is to determine two key parameters for each inhibitor: its potency (IC₅₀) and its mechanism of action (inhibition type and Kᵢ).

Core Experiment 1: Determining Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is the most common metric for comparing the potency of different inhibitors.[4] However, it's critical to recognize that IC₅₀ values can be highly dependent on assay conditions, such as substrate concentration and enzyme source.[4][6] Therefore, using a well-known standard inhibitor, like kojic acid, as a positive control is essential for validating the assay and allowing for more meaningful comparisons across studies.[4][6]

Experimental Protocol: Tyrosinase Inhibition Assay (96-Well Plate Format)

This protocol uses mushroom tyrosinase and L-DOPA as the substrate, measuring the formation of the colored product, dopachrome, spectrophotometrically.

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M, pH 6.8. This will be the universal buffer for all dilutions.[15]
  • Mushroom Tyrosinase Solution: Prepare a stock solution (e.g., 1000 U/mL) in cold phosphate buffer. Dilute to the working concentration (e.g., 60 U/mL) just before use and keep on ice. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[16]
  • L-DOPA Solution (Substrate): 10 mM in phosphate buffer. This solution is prone to auto-oxidation and must be prepared fresh immediately before the assay.[15]
  • Test Inhibitor Stock Solutions: Dissolve test compounds in a suitable solvent like DMSO to create a concentrated stock (e.g., 10 mM).
  • Positive Control: Prepare a stock solution of Kojic Acid in the same solvent.

2. Assay Procedure:

  • Serial Dilutions: Prepare a series of dilutions of your test inhibitors and the positive control from the stock solutions. This will create a range of concentrations to generate a dose-response curve.
  • Plate Setup: In a 96-well microplate, add reagents in the following order:
  • Test Wells: 100 µL phosphate buffer + 40 µL tyrosinase solution + 20 µL test inhibitor dilution.
  • Control (100% Activity) Wells: 100 µL phosphate buffer + 40 µL tyrosinase solution + 20 µL vehicle (e.g., DMSO diluted in buffer).
  • Blank Wells (for background correction): 140 µL phosphate buffer + 20 µL test inhibitor dilution (no enzyme).
  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.[15]
  • Reaction Initiation: Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The final volume in each well is 200 µL.[15]
  • Incubation: Incubate the plate at 37°C for a set period (e.g., 20 minutes).[15]
  • Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.[15]

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = [ (Abs_control - Abs_blank_control) - (Abs_test - Abs_blank_test) ] / (Abs_control - Abs_blank_control) * 100
  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

Diagram: Experimental Workflow for IC₅₀ Determination

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well Plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate & Compounds prep_dilutions Prepare Serial Dilutions of Inhibitors prep_reagents->prep_dilutions add_reagents Add Buffer, Tyrosinase & Inhibitor/Vehicle to Wells prep_dilutions->add_reagents pre_incubate Pre-incubate Plate (e.g., 37°C, 10 min) add_reagents->pre_incubate initiate Initiate Reaction (Add L-DOPA) pre_incubate->initiate incubate Incubate Plate (e.g., 37°C, 20 min) initiate->incubate measure Measure Absorbance (475 nm) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->det_ic50

Caption: Workflow for the tyrosinase inhibition microplate assay.

Core Experiment 2: Determining the Mechanism of Inhibition

While the IC₅₀ value indicates how potent an inhibitor is, kinetic analysis reveals how it inhibits the enzyme. This is crucial for drug development and understanding structure-activity relationships. The primary method involves measuring the initial reaction rates at various substrate and inhibitor concentrations.

Experimental Protocol: Enzyme Kinetic Studies

  • Vary Substrate Concentration: For each fixed concentration of the inhibitor (including a zero-inhibitor control), perform a series of assays where the concentration of the substrate (L-DOPA) is varied (e.g., from 0.25 to 5 times the Kₘ of the substrate).

  • Measure Initial Rates: For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (v₀). This is the linear rate of product formation at the beginning of the reaction.

  • Data Analysis: The data are then analyzed using graphical methods like the Lineweaver-Burk plot or, more accurately, by direct non-linear fitting to the Michaelis-Menten equation.[14]

Data Interpretation with Lineweaver-Burk Plots

The Lineweaver-Burk plot (or double reciprocal plot) is a graphical representation of enzyme kinetics, plotting 1/v₀ against 1/[S].[14][17] While non-linear regression is now favored for its accuracy, these plots provide a powerful visual tool for distinguishing between different types of reversible inhibition.[14][17][18]

  • 1/v₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ

    • Y-intercept: 1/Vₘₐₓ

    • X-intercept: -1/Kₘ

    • Slope: Kₘ/Vₘₐₓ

Diagram: Distinguishing Inhibition Types with Lineweaver-Burk Plots

Caption: Characteristic changes in Lineweaver-Burk plots for different inhibition types.

Pillar 3: Data Presentation and Visualization

Clear and objective presentation of data is paramount for comparative analysis. All quantitative results should be summarized in structured tables for easy comparison.

Comparative Data Summary

The following table presents example data for a comparative analysis of several known tyrosinase inhibitors. Such a table allows for a quick assessment of the relative potencies and mechanisms of the tested compounds.

InhibitorSource/TypeIC₅₀ (µM)Inhibition Type vs. L-DOPAKᵢ (µM)
Kojic Acid Fungal Metabolite13.14[19]Mixed[20]-
4-Butylresorcinol SyntheticPotent[21]Competitive-
Thiamidol Synthetic1.1 (human tyrosinase)[4]--
Aloesin Natural (Aloe)-Competitive[13]-
Quercetin Natural (Flavonoid)-Competitive[22]-
Compound X Test Compounde.g., 5.2e.g., Competitivee.g., 2.8
Compound Y Test Compounde.g., 25.8e.g., Non-competitivee.g., 30.1

Note: IC₅₀ and Kᵢ values are highly condition-dependent and should be determined under identical experimental settings for a valid direct comparison.

Visualization of the Biological Pathway

Understanding the biological context is crucial. A diagram of the melanin synthesis pathway visually clarifies the specific point of intervention for the inhibitors being studied.

Diagram: Tyrosinase's Role in Melanogenesis

G sub L-Tyrosine (Substrate) dopa L-DOPA sub->dopa Hydroxylation dopaq Dopaquinone dopa->dopaq Oxidation melanin Melanin Pigments dopaq->melanin Further Reactions tyrosinase Tyrosinase (Cu²⁺) tyrosinase->dopa tyrosinase->dopaq inhibitor Tyrosinase Inhibitors inhibitor->tyrosinase Inhibition

Caption: Inhibition of the tyrosinase-catalyzed melanin synthesis pathway.

Conclusion

The statistical and kinetic analysis of tyrosinase inhibitors is a multi-faceted process that requires careful planning, precise execution, and rigorous data interpretation. By first determining inhibitor potency through IC₅₀ values using a standardized assay with appropriate controls, researchers can effectively screen and rank compounds. Following up with detailed kinetic studies to elucidate the mechanism of inhibition provides deeper insight essential for lead optimization and rational drug design. The consistent use of standardized protocols, coupled with clear data visualization and presentation, ensures the generation of reliable, comparable, and high-impact scientific results.

References

  • Enzyme inhibitors. (n.d.).
  • Understanding Enzyme Inhibition: Types and Mechanisms - Oreate AI Blog. (2025, December 31).
  • Lineweaver–Burk plot - Wikipedia. (n.d.).
  • Enzyme Inhibition - BYJU'S. (n.d.).
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28).
  • Enzyme Inhibition - Chemistry LibreTexts. (2025, September 4).
  • Inhibition Types - Control Of Enzyme Activity - MCAT Content - Jack Westin. (n.d.).
  • Lineweaver–Burk Plot - Microbe Notes. (2022, May 30).
  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. (n.d.).
  • Lineweaver Burk Plots – MCAT Biochemistry - MedSchoolCoach. (n.d.).
  • A Comparative Guide to the Kinetic Analysis of Tyrosinase Inhibitors: Featuring Aloesin as a Reversible-Competitive In - Benchchem. (n.d.).
  • A comprehensive review on tyrosinase inhibitors - PMC - NIH. (n.d.).
  • On the interpretation of tyrosinase inhibition kinetics - Taylor & Francis. (n.d.).
  • protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one - Benchchem. (n.d.).
  • Tyrosinase - Wikipedia. (n.d.).
  • Computational studies of tyrosinase inhibitors - ScienceDirect. (n.d.).
  • Enzyme Kinetics- Determination of the Kinetic Parameters for Tyrosinase - Odinity. (2018, January 21).
  • IC 50 values of tyrosinase inhibition assay. Kojic acid as - ResearchGate. (n.d.).
  • Comparing Tyrosinase Inhibitors used in Private Label Skin Care. (2025, July 18).
  • Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications. (2021, August 12).
  • IJMS | Special Issue : The Role of Tyrosinase in Human Health and Disease - MDPI. (n.d.).
  • A Comparative Guide to Clinically Evaluated Tyrosinase Inhibitors for Hyperpigmentation - Benchchem. (n.d.).
  • On the interpretation of tyrosinase inhibition kinetics - Semantic Scholar. (n.d.).
  • An Updated Review of Tyrosinase Inhibitors - MDPI. (n.d.).
  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC. (2021, January 22).
  • Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation | ACS Omega. (2025, August 19).
  • Kinetics of Mushroom Tyrosinase Inhibition by Quercetin - CORE. (n.d.).
  • Variations in IC 50 Values with Purity of Mushroom Tyrosinase - MDPI. (n.d.).
  • My strategy for keeping track of assay data: logs, strategically-annotated figures, etc. (2025, April 1).
  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC. (2019, June 14).
  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.).
  • A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. (n.d.).
  • Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC. (2025, September 10).
  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications - ResearchGate. (2025, August 6).
  • A comprehensive review on tyrosinase inhibitors - Taylor & Francis. (n.d.).
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13).

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Validation

Assessing the Novelty of 1-(4-Hydroxyphenyl)-3-phenylurea's Mechanism of Action: A Comparative Guide

Introduction: The Quest for Novelty in the Phenylurea Scaffold The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. This deceptively simple scaffold has given rise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novelty in the Phenylurea Scaffold

The diaryl urea motif is a cornerstone in modern medicinal chemistry, particularly in the realm of oncology. This deceptively simple scaffold has given rise to potent multi-kinase inhibitors such as Sorafenib and Lenvatinib, which have become standard-of-care treatments for a range of malignancies.[1] The core principle of their efficacy lies in the ability of the urea functional group to form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to the disruption of oncogenic signaling pathways.[2]

This guide focuses on 1-(4-Hydroxyphenyl)-3-phenylurea, a compound of interest due to its structural similarity to established kinase inhibitors and preliminary data suggesting potential anticancer and cytostatic activities.[3] The central question we aim to address is whether its mechanism of action presents a novel variation on the well-trodden path of its predecessors or if it operates through a distinct molecular cascade. To this end, we will outline a comprehensive, field-proven experimental workflow to characterize its biological activity and objectively compare its performance against established benchmarks, Sorafenib and Lenvatinib. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of new chemical entities.

Comparative Framework: Benchmarking Against Established Multi-Kinase Inhibitors

To assess the novelty of 1-(4-Hydroxyphenyl)-3-phenylurea, a direct comparison with well-characterized multi-kinase inhibitors sharing the phenylurea scaffold is essential. Sorafenib and Lenvatinib serve as ideal comparators due to their established mechanisms of action and clinical relevance.

Sorafenib: A potent inhibitor of multiple intracellular and cell surface kinases, including RAF kinases (C-RAF, B-RAF), VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT.[3][4] Its dual action of inhibiting tumor cell proliferation and angiogenesis forms the basis of its therapeutic effect in renal cell carcinoma and hepatocellular carcinoma.[4][5]

Lenvatinib: Another multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[6][7] Its distinct kinase inhibition profile contributes to its efficacy in thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[8]

The following table summarizes the key molecular targets of these comparator drugs, providing a baseline for evaluating the kinase inhibition profile of 1-(4-Hydroxyphenyl)-3-phenylurea.

DrugKey Kinase TargetsPrimary Therapeutic Areas
Sorafenib RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KITRenal Cell Carcinoma, Hepatocellular Carcinoma
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITThyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma

Experimental Workflow for Mechanistic Elucidation

To systematically assess the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea, a multi-pronged approach encompassing biochemical and cell-based assays is proposed. This workflow is designed to first identify the molecular targets and then to characterize the downstream cellular consequences of target engagement.

G cluster_0 Phase 1: Target Identification & Profiling cluster_1 Phase 2: Cellular Activity & Pathway Analysis cluster_2 Phase 3: Comparative Analysis A Biochemical Kinase Profiling (Broad Kinome Screen) B IC50 Determination for Hits A->B Identify initial targets C Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C Select relevant cell lines based on kinase hits D Western Blot Analysis of Downstream Signaling Pathways C->D Confirm cellular potency E Apoptosis Assays (e.g., Annexin V/PI Staining) D->E Elucidate downstream effects F Head-to-Head Comparison with Sorafenib & Lenvatinib E->F G Novelty Assessment F->G Define unique mechanistic features

Caption: A three-phase experimental workflow for characterizing the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea.

Phase 1: Biochemical Kinase Profiling

The initial step is to determine the kinase inhibition spectrum of 1-(4-Hydroxyphenyl)-3-phenylurea. This provides a direct, unbiased assessment of its potential molecular targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay, considered the gold standard for its direct measurement of enzymatic activity.[9]

  • Reaction Setup: In a 96-well plate, combine the test compound (1-(4-Hydroxyphenyl)-3-phenylurea, Sorafenib, or Lenvatinib) at various concentrations, the recombinant kinase, the specific peptide substrate, and cofactors in a kinase buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP is washed away.

  • Detection: Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

The results of the kinase profiling should be presented in a table comparing the IC50 values of 1-(4-Hydroxyphenyl)-3-phenylurea, Sorafenib, and Lenvatinib against a panel of clinically relevant kinases.

Kinase Target1-(4-Hydroxyphenyl)-3-phenylurea IC50 (nM)Sorafenib IC50 (nM)Lenvatinib IC50 (nM)
VEGFR2Experimental Data64
PDGFRβExperimental Data55.4
c-KITExperimental Data687.9
B-RAFExperimental Data22>1000
C-RAFExperimental Data6>1000
FGFR1Experimental Data>100022
............
Phase 2: Cellular Activity and Pathway Analysis

Following the identification of potential kinase targets, the next logical step is to assess the compound's effect in a cellular context. This validates the biochemical findings and provides insights into the downstream signaling consequences.

Experimental Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Cell Seeding: Plate cancer cell lines (selected based on the kinase inhibition profile) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(4-Hydroxyphenyl)-3-phenylurea, Sorafenib, or Lenvatinib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Western Blot Analysis

Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways downstream of the identified target kinases.

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

G cluster_0 Upstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Lenvatinib Lenvatinib Lenvatinib->RTK Test_Compound 1-(4-Hydroxyphenyl) -3-phenylurea Test_Compound->RTK Test_Compound->RAF

Caption: A simplified signaling pathway diagram illustrating potential points of inhibition for Sorafenib, Lenvatinib, and the test compound.

Assessing Novelty: A Synthesis of the Evidence

The novelty of 1-(4-Hydroxyphenyl)-3-phenylurea's mechanism of action will be determined by a comprehensive analysis of the data generated from the proposed experimental workflow.

Potential Scenarios for Novelty:

  • Novel Kinase Inhibition Profile: If 1-(4-Hydroxyphenyl)-3-phenylurea inhibits a unique set of kinases not significantly targeted by Sorafenib or Lenvatinib, this would represent a clear point of mechanistic novelty. This could translate to efficacy in different cancer types or a more favorable side-effect profile.

  • Differential Potency and Selectivity: Even if the target kinases overlap with the comparators, a significantly different potency and selectivity profile could be considered novel. For instance, a higher selectivity for a specific oncogenic driver with less off-target activity would be a valuable attribute.

  • Distinct Downstream Signaling Modulation: The compound might engage the same primary targets but induce a different downstream signaling cascade. This could be revealed through Western blot analysis showing differential effects on the phosphorylation of key signaling nodes.

  • Novel Phenotypic Effects: The ultimate measure of novelty lies in the cellular phenotype. If 1-(4-Hydroxyphenyl)-3-phenylurea induces a unique cellular response, such as a distinct form of cell death or a novel cell cycle arrest profile, this would strongly suggest a novel mechanism of action.

Conclusion

The assessment of novelty for a new chemical entity is a rigorous process that requires a systematic and comparative approach. By employing the experimental workflow outlined in this guide, researchers can generate the necessary data to thoroughly characterize the mechanism of action of 1-(4-Hydroxyphenyl)-3-phenylurea. The key to establishing its unique therapeutic potential lies in a head-to-head comparison with established drugs that share its core chemical scaffold. The resulting data will not only elucidate its molecular mechanism but also provide a solid foundation for its further development as a potential anticancer agent.

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  • Lenvatinib. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]

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  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PMC - PubMed Central. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)-3-phenylurea
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